2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel
Descripción
Propiedades
Número CAS |
165065-02-1 |
|---|---|
Fórmula molecular |
C53H63NO13Si |
Peso molecular |
950.1 g/mol |
Nombre IUPAC |
[(1S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |
InChI |
InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |
Clave InChI |
STDWDYDOHOANPV-DANSAQGPSA-N |
SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Origen del producto |
United States |
An In-Depth Technical Guide to the Synthesis and Characterization of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel
Foreword: The Rationale for Modifying a Landmark Anticancer Agent
Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), remains a cornerstone of cancer chemotherapy. Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has made it an indispensable tool in the treatment of various solid tumors.[1] However, the clinical utility of paclitaxel is not without its challenges, including poor aqueous solubility and the emergence of drug resistance. These limitations have spurred extensive research into the synthesis of paclitaxel derivatives with improved pharmacological profiles.
This technical guide delineates a comprehensive methodology for the synthesis and characterization of a novel derivative, 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel. This compound incorporates two key structural modifications: the introduction of a double bond at the 6,7-position of the taxane core and the selective protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether. The 6,7-dehydro modification may alter the conformation of the taxane skeleton, potentially influencing its binding affinity to β-tubulin and its susceptibility to metabolic deactivation. The 2'-O-TBDMS group, a bulky and stable protecting group, serves a dual purpose: it facilitates the selective modification of other positions on the paclitaxel molecule and can act as a lipophilic prodrug moiety, potentially enhancing cell membrane permeability.
This document is intended for researchers, medicinal chemists, and drug development professionals. It provides not only a step-by-step protocol but also the underlying scientific reasoning for the chosen synthetic strategy and characterization techniques, thereby offering a robust framework for the exploration of novel paclitaxel analogues.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is proposed via a two-step sequence commencing with commercially available paclitaxel. The strategic decision to first protect the 2'-hydroxyl group is predicated on its higher reactivity compared to the other hydroxyl groups and the need to shield this critical functionality from the conditions of the subsequent dehydration reaction.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2'-O-(tert-Butyldimethylsilyl)paclitaxel (Intermediate)
Rationale: The selective protection of the 2'-hydroxyl group of paclitaxel is a well-established transformation. The choice of tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent is based on its ability to selectively react with the sterically less hindered and more nucleophilic 2'-hydroxyl group over the more hindered C-7 hydroxyl group. Imidazole is employed as a base to activate the hydroxyl group and to scavenge the hydrochloric acid byproduct.
Protocol:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve paclitaxel (1.0 g, 1.17 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Addition of Base and Silylating Agent: To the stirred solution, add imidazole (160 mg, 2.34 mmol, 2.0 equiv.). Allow the mixture to stir for 10 minutes at room temperature to ensure complete dissolution. Subsequently, add tert-butyldimethylsilyl chloride (TBDMSCl, 212 mg, 1.41 mmol, 1.2 equiv.) portion-wise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction: Upon completion, quench the reaction by the slow addition of deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford 2'-O-(tert-Butyldimethylsilyl)paclitaxel as a white solid.
Part 2: Synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel (Final Product)
Rationale: The dehydration of the C-7 hydroxyl group to introduce a Δ⁶⁷ double bond requires a mild and selective reagent to avoid undesired side reactions on the complex paclitaxel scaffold. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is an excellent candidate for this transformation as it is known to effect the syn-elimination of water from secondary and tertiary alcohols under neutral and relatively mild conditions.[2][3] An alternative, though potentially harsher, method involves the formation of a 7-O-triflate followed by base-induced elimination.[4] The Burgess reagent is preferred here for its anticipated higher selectivity and milder reaction conditions.
Protocol:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2'-O-(tert-Butyldimethylsilyl)paclitaxel (500 mg, 0.52 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Addition of Dehydrating Agent: Add the Burgess reagent (372 mg, 1.56 mmol, 3.0 equiv.) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1) or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column and purify by flash chromatography using a gradient of ethyl acetate in hexane to yield the final product, 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel.
Characterization of the Final Product
A rigorous characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques should be employed.
Caption: Workflow for the characterization of the final product.
Quantitative Data Summary
| Parameter | 2'-O-TBDMS-paclitaxel (Intermediate) | 2'-O-TBDMS-6,7-dehydropaclitaxel (Final Product) |
| Molecular Formula | C₅₃H₆₅NO₁₄Si | C₅₃H₆₃NO₁₃Si |
| Molecular Weight | 968.17 g/mol | 950.16 g/mol |
| Purity (by HPLC) | >98% | >95% |
| Appearance | White solid | White to off-white solid |
Spectroscopic and Spectrometric Data
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the synthesized molecules.
| Compound | Ion Adduct | Theoretical m/z | Observed m/z | Technique |
| Intermediate | [M+Na]⁺ | 990.4121 | To be determined | ESI-TOF |
| Final Product | [M+Na]⁺ | 972.3992 | To be determined | ESI-TOF |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural elucidation. The following table highlights the expected key chemical shifts.
| Nucleus | Key Resonances in 2'-O-TBDMS-paclitaxel | Expected Changes in 2'-O-TBDMS-6,7-dehydropaclitaxel |
| ¹H NMR | ~4.3 ppm (m, 1H, H-7) | Disappearance of the H-7 signal. Appearance of new olefinic proton signals between 5.5-6.5 ppm. |
| ~4.8 ppm (d, 1H, H-2') | No significant change expected. | |
| ~3.8 ppm (d, 1H, H-3) | No significant change expected. | |
| ~0.0 ppm (s, 6H, Si-(CH₃)₂) | No significant change expected. | |
| ~0.8 ppm (s, 9H, Si-C(CH₃)₃) | No significant change expected. | |
| ¹³C NMR | ~75 ppm (C-7) | Upfield or downfield shift of C-7, becoming an sp² carbon. |
| ~84 ppm (C-6) | Upfield or downfield shift of C-6, becoming an sp² carbon. | |
| ~73 ppm (C-2') | No significant change expected. | |
| ~-4 to -5 ppm (Si-(CH₃)₂) | No significant change expected. | |
| ~25 ppm (Si-C(CH₃)₃) | No significant change expected. |
Conclusion and Future Perspectives
This guide has outlined a robust and logical synthetic route for the preparation of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel, a novel paclitaxel derivative. The proposed two-step synthesis, involving a selective silylation followed by a mild dehydration, is designed to be efficient and high-yielding. The comprehensive characterization protocol ensures the unambiguous identification and purity assessment of the final compound.
The synthesis of this and other novel paclitaxel analogues is a critical endeavor in the ongoing effort to overcome the limitations of current cancer chemotherapies. The biological evaluation of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel, including its cytotoxicity against various cancer cell lines and its microtubule-stabilizing activity, will be the next crucial step in determining its potential as a next-generation anticancer agent.
References
-
Determination of Paclitaxel in Human Plasma by UPLC–MS–MS. Available at: [Link]
-
Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. National Institutes of Health. Available at: [Link]
-
Analytical Approaches to Paclitaxel. Hamdard Foundation Pakistan. Available at: [Link]
-
Determination of Paclitaxel Distribution in Solid Tumors by Nano-Particle Assisted Laser Desorption Ionization Mass Spectrometry Imaging. National Institutes of Health. Available at: [Link]
-
Burgess Reagent. Eburon Organics. Available at: [Link]
-
Burgess reagents mediated dehydration. ResearchGate. Available at: [Link]
-
Short, Enantioselective Total Synthesis of Highly Oxidized Taxanes. National Institutes of Health. Available at: [Link]
-
Burgess reagent. Wikipedia. Available at: [Link]
-
Total synthesis of taxane terpenes: cyclase phase. National Institutes of Health. Available at: [Link]
-
Scalable, enantioselective taxane total synthesis. National Institutes of Health. Available at: [Link]
-
Synthetic applications of Burgess reagent. Atlanchim Pharma. Available at: [Link]
-
Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. ACS Publications. Available at: [Link]
-
Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry. Royal Society of Chemistry. Available at: [Link]
-
NEW EFFICIENT METHODS FOR THE SYNTHESIS OF TAXANE DERIVATIVES SUCH AS DOCETAXEL AND THEIR STRUCTURAL ANALOGOUS, AND A METHOD FOR THE PREPARATION THEREOF. WIPO Patentscope. Available at: [Link]
-
Strategies and Lessons Learned from Total Synthesis of Taxol. ACS Publications. Available at: [Link]
- Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile. Google Patents.
-
Total Synthesis of Paclitaxel. ACS Publications. Available at: [Link]
-
An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. National Institutes of Health. Available at: [Link]
-
Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges. National Institutes of Health. Available at: [Link]
-
An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. ResearchGate. Available at: [Link]
-
Solid-state NMR Spectroscopic, X-Ray Diffraction and Quantum Chemical Investigations of the Crystalline Cancer Drug Paclitaxel and Paclitaxel incorporated into Polymer Micelles. ResearchGate. Available at: [Link]
-
Synthesis of Paclitaxel. 2. Construction of the ABCD Ring and Formal Synthesis. ACS Publications. Available at: [Link]
Sources
A Technical Guide to the Preliminary Investigation of 2'-O-TBDMS-6,7-dehydropaclitaxel: A Key Intermediate for Novel Taxane Analogs
Abstract
This technical guide outlines a comprehensive preliminary investigation into 2'-O-TBDMS-6,7-dehydropaclitaxel, a rationally designed intermediate for the synthesis of novel paclitaxel analogs. Paclitaxel is a cornerstone of modern chemotherapy, and the development of derivatives with improved efficacy, solubility, and side-effect profiles is of paramount importance. This document details the strategic rationale, proposed synthetic pathways, detailed experimental protocols, and analytical characterization for this target compound. By introducing a double bond into the C-ring of the baccatin core, new avenues for chemical modification are opened. The use of a tert-butyldimethylsilyl (TBDMS) protecting group at the C2'-hydroxyl position ensures the stability of the crucial side chain during the core modification. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and natural product synthesis.
Introduction
The Enduring Significance of Paclitaxel in Oncology
Paclitaxel, commercially known as Taxol®, is a highly oxygenated diterpenoid natural product that has revolutionized cancer treatment since its discovery.[1] Its unique mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis.[2] Despite its remarkable success in treating various cancers, including ovarian, breast, and lung cancer, paclitaxel's clinical application is hampered by poor water solubility and the emergence of drug resistance.[3]
The Imperative for Semi-Synthesis and Analog Development
The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), spurred the development of efficient semi-synthetic routes from more abundant precursors like baccatin III.[4] This not only solved the supply issue but also provided a platform for creating a vast array of paclitaxel derivatives. Structure-activity relationship (SAR) studies have shown that while certain regions of the molecule are essential for its cytotoxic activity, others can be modified to enhance its therapeutic properties.[3][5] The C6 and C7 positions on the baccatin core, while less critical than the southern hemisphere of the molecule, represent viable targets for modification to potentially modulate bioactivity or physical properties.[1][3]
Strategic Role of the 2'-O-TBDMS Protecting Group
The C2'-hydroxyl group of the paclitaxel side chain is widely considered a key hydrogen bonding site for interaction with tubulin and is crucial for bioactivity.[5][6] During multi-step syntheses involving modifications to the baccatin core, this hydroxyl group must be protected to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) ether is an ideal choice for this purpose due to its ease of installation, stability across a wide range of reaction conditions, and clean, selective removal using fluoride-based reagents.[7]
Rationale for Investigating 2'-O-TBDMS-6,7-dehydropaclitaxel
The introduction of a C6-C7 double bond within the paclitaxel scaffold serves a dual purpose. Firstly, it creates a novel analog whose biological activity warrants investigation. Secondly, and more importantly, the alkene functionality acts as a versatile chemical handle for a variety of subsequent transformations. This "dehydro" intermediate can be subjected to reactions such as epoxidation, dihydroxylation, hydrogenation, or cycloaddition, enabling access to a library of previously inaccessible C6- and C7-substituted paclitaxel derivatives. This guide details the foundational work required to synthesize, purify, and characterize this pivotal intermediate.
Synthetic Strategy and Experimental Design
The synthesis of 2'-O-TBDMS-6,7-dehydropaclitaxel is envisioned as a two-step process starting from commercially available paclitaxel. The first step involves the selective protection of the C2'-hydroxyl group, followed by a selective dehydration reaction across the C6-C7 positions.
Overview of the Proposed Synthetic Pathway
The overall synthetic logic is to first mask the most reactive hydroxyl group on the side chain (C2'-OH) and then perform a targeted elimination reaction on the baccatin core.
Caption: Proposed two-step synthesis of the target intermediate.
Causality in Reagent Selection
-
Protection Step: The choice of tert-Butyldimethylsilyl chloride (TBSCl) with imidazole as a base is a standard and highly effective method for silylating hydroxyl groups. The C2'-OH is significantly more sterically accessible and reactive than the C7-OH, allowing for selective protection under controlled conditions.
-
Dehydration Step: The dehydration of the C7-hydroxyl group requires a mild and selective reagent to avoid degradation of the complex taxane core. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is an excellent candidate for this transformation.[8][9] It is known to facilitate the syn-elimination of secondary alcohols under neutral, non-pyrolytic conditions, which is ideal for a substrate as sensitive as paclitaxel.[7] Alternative reagents like Martin's sulfurane could also be considered, as they are effective for dehydrating secondary and tertiary alcohols.[10][11] The Burgess reagent is chosen for its well-documented mildness and high yields in complex molecule synthesis.[12]
Detailed Experimental Protocols
Disclaimer: These protocols are based on established literature procedures for analogous transformations and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of 2'-O-TBDMS-Paclitaxel
-
Reaction Setup: To a solution of paclitaxel (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.1 M) in a flame-dried, argon-purged flask, add imidazole (3.0 eq).
-
Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield 2'-O-TBDMS-Paclitaxel as a white solid.
Protocol 2: Synthesis of 2'-O-TBDMS-6,7-dehydropaclitaxel
-
Reaction Setup: Dissolve 2'-O-TBDMS-Paclitaxel (1.0 eq) in anhydrous benzene (~0.05 M) in a flame-dried flask equipped with a reflux condenser under an argon atmosphere.
-
Reagent Addition: Add Burgess reagent (3.0-5.0 eq) to the solution at room temperature.[8]
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction time can vary (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (ethyl acetate/hexanes) to isolate 2'-O-TBDMS-6,7-dehydropaclitaxel.
Protocol 3: Deprotection to yield 6,7-dehydropaclitaxel
-
Reaction Setup: Dissolve 2'-O-TBDMS-6,7-dehydropaclitaxel (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.
-
Monitoring: Stir at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the final deprotected product, 6,7-dehydropaclitaxel.
Physicochemical Characterization and Analysis
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized intermediates and the final target compound.
Caption: Workflow for purification and analytical characterization.
Expected Analytical Data
The successful synthesis of 2'-O-TBDMS-6,7-dehydropaclitaxel would be confirmed by spectroscopic analysis:
-
¹H NMR: Disappearance of the C7-H proton signal (typically around δ 4.4 ppm) and the appearance of new vinyl proton signals corresponding to the newly formed C6-C7 double bond. The characteristic signals for the TBDMS group (singlets around δ 0.0-0.2 ppm and δ 0.8-0.9 ppm) should be present.
-
¹³C NMR: Appearance of two new sp² carbon signals in the olefinic region of the spectrum, corresponding to C6 and C7.
-
HRMS (High-Resolution Mass Spectrometry): The observed mass should match the calculated exact mass for the molecular formula C₅₃H₆₃NO₁₃Si, confirming the elemental composition.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected ¹H NMR Signals (δ ppm) |
| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9 | ~4.4 (C7-H), ~4.8 (C2'-H) |
| 2'-O-TBDMS-Paclitaxel | C₅₃H₆₅NO₁₄Si | 968.2 | ~4.4 (C7-H), ~4.8 (C2'-H), ~0.8 (t-Bu), ~0.0 (Me₂) |
| 2'-O-TBDMS-6,7-dehydropaclitaxel | C₅₃H₆₃NO₁₃Si | 950.2 | Disappearance of C7-H, new olefinic signals, ~0.8 (t-Bu) |
Potential Applications and Future Directions
The successful synthesis and characterization of 2'-O-TBDMS-6,7-dehydropaclitaxel is not an endpoint but a gateway to a new class of taxane analogs.
Caption: Potential downstream chemical transformations.
-
Synthesis of C6/C7 Functionalized Analogs: The C6-C7 double bond can be targeted for various additions. For example, epoxidation followed by nucleophilic opening could introduce a range of functional groups at either the C6 or C7 position.
-
Stereoselective Reduction: Hydrogenation of the double bond could potentially regenerate the C6-C7 single bond. This could serve as a model study or an alternative route back to the paclitaxel core after other modifications have been performed elsewhere on the molecule.
-
Biological Evaluation: The deprotected 6,7-dehydropaclitaxel, along with any new analogs derived from it, must be subjected to in vitro cytotoxicity assays (e.g., against human cancer cell lines like A549 and HCT-116) and tubulin polymerization assays to determine their biological activity.[13]
Conclusion
This technical guide establishes a robust framework for the preliminary investigation of 2'-O-TBDMS-6,7-dehydropaclitaxel. The proposed synthetic route is grounded in well-established chemical principles and leverages selective and mild reagents suitable for the complex taxane scaffold. The synthesis and characterization of this intermediate are a critical first step toward unlocking a new generation of paclitaxel analogs with potentially superior therapeutic profiles. The strategic introduction of the C6-C7 double bond provides a versatile platform for further chemical exploration, promising to expand the chemical space and biological understanding of this vital class of anticancer agents.
References
-
Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. J. Am. Chem. Soc., 90(17), 4744–4745. [Link]
-
Bhat, L., Liu, Y., Victory, S. F., Himes, R. H., & Georg, G. I. (1998). Synthesis and evaluation of paclitaxel C7 derivatives: solution phase synthesis of combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 8(22), 3181-3186. [Link]
-
Burgess, E. M., Penton Jr., H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. J. Org. Chem., 38(1), 26–31. [Link]
-
Gao, Z., & Gildersleeve, J. C. (2019). Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery. ACS Omega, 4(7), 12348–12357. [Link]
-
Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. [Link]
-
Kingston, D. G. I. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(7), 3367–3413. [Link]
-
Li, Y., & Li, X. (2016). Prodrug Strategies for Paclitaxel. International Journal of Molecular Sciences, 17(5), 796. [Link]
-
Martin, J. C., & Arhart, R. J. (1971). Sulfuranes. I. A new class of stable sulfuranes. The synthesis and reactions of diaryldialkoxysulfuranes. Journal of the American Chemical Society, 93(9), 2339–2341. [Link]
-
Roden, B. A. (2001). Diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Tian, J., & Wang, Q. (2021). Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy. Frontiers in Pharmacology, 12, 761184. [Link]
-
Wikipedia contributors. (2023). Burgess reagent. Wikipedia. [Link]
-
Wikipedia contributors. (2024). Martin's sulfurane. Wikipedia. [Link]
-
Zhang, H. (2010). Synthesis of Paclitaxel Analogs. VTechWorks. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Frontiers | Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy [frontiersin.org]
- 4. Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Burgess reagent - Wikipedia [en.wikipedia.org]
- 9. medium.com [medium.com]
- 10. Martin sulfurane - Enamine [enamine.net]
- 11. Martin's sulfurane - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel
Executive Summary & Rationale
The structural modification of the paclitaxel baccatin III core is a critical vector in the development of next-generation taxane chemotherapeutics. Specifically, the synthesis of 6,7-dehydropaclitaxel derivatives serves as a vital intermediate for accessing 6,7-epoxypaclitaxels and provides deep insights into the structure-activity relationship (SAR) of the microtubule-binding domain[1]. This application note details a highly optimized, two-phase protocol for the synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel, emphasizing the mechanistic causality behind regioselective protection and solvent-directed elimination.
Mechanistic Insights & Reaction Causality
Regioselective Silylation (Kinetic Control)
Paclitaxel possesses three reactive hydroxyl groups: the 2'-OH on the phenylisoserine side chain, and the 7-OH and 1-OH on the baccatin III core. The 2'-OH is the least sterically hindered and most kinetically reactive. By employing a bulky silylating agent (tert-Butyldimethylsilyl chloride, TBSCl) in combination with a mild base (imidazole) in a polar aprotic solvent (DMF), the 2'-OH is exclusively protected. This kinetically controlled step is mandatory to prevent unwanted dehydration, fluorination, or degradation of the side chain during subsequent high-energy transformations.
Solvent-Directed Dehydration (Pathway Bifurcation)
The dehydration of the 7-OH group is notoriously challenging due to its location in the sterically congested concave face of the taxane core. Diethylaminosulfur trifluoride (DAST) is classically deployed as a deoxofluorinating agent. When 2'-protected paclitaxel is treated with DAST in standard halogenated solvents (e.g., dichloromethane), the reaction predominantly yields the 7-alpha-fluoro derivative alongside a 7,19-cyclopropane rearrangement product via substitution and anchimeric assistance pathways[2].
However, the reaction trajectory is highly solvent-dependent. By shifting the solvent environment to a specific mixture of tetrahydrofuran (THF) and toluene, the transition state is fundamentally altered. The less polar, coordinating environment of the THF/Toluene matrix suppresses the SN2 fluorination pathway. Instead, it stabilizes an anti-elimination (E2-like) mechanism, promoting the formation of the targeted 6,7-double bond and maximizing the yield of the 6,7-dehydro product[3].
Experimental Workflows
Phase 1: Synthesis of 2'-O-(tert-Butyldimethylsilyl)paclitaxel
This protocol establishes a self-validating system where the complete consumption of the polar starting material is easily tracked via thin-layer chromatography (TLC).
Reagents & Materials:
-
Paclitaxel (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.5 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Dissolution: Transfer paclitaxel to an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon. Dissolve the paclitaxel in anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add imidazole to the solution. Stir for 5 minutes at room temperature until completely dissolved. The imidazole acts as both an acid scavenger and a nucleophilic catalyst.
-
Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add TBSCl portion-wise to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours.
-
Validation (TLC): Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The product will appear as a distinct, less polar spot ( Rf≈0.6 ) compared to the starting paclitaxel ( Rf≈0.2 ).
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers with water and brine to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to afford 2'-O-TBS-paclitaxel as a white solid (>90% yield).
Phase 2: Synthesis of 2'-O-TBS-6,7-dehydropaclitaxel
Caution: DAST is highly corrosive and reacts violently with moisture, releasing hydrogen fluoride (HF). Perform all operations in a well-ventilated fume hood using chemically resistant PPE.
Reagents & Materials:
-
2'-O-TBS-paclitaxel (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Solvent Preparation: In an oven-dried, argon-purged flask, dissolve 2'-O-TBS-paclitaxel in a strictly anhydrous 1:2 mixture of THF and Toluene (approx. 0.05 M concentration). Note: This specific solvent ratio is the critical variable that dictates the elimination pathway over fluorination[3].
-
Thermal Control: Submerge the flask in a dry ice/acetone bath and cool the mixture to -55 °C.
-
Reagent Addition: Using a Teflon-tipped or chemically resistant syringe, add DAST dropwise down the side of the flask.
-
Elimination Phase: Allow the reaction mixture to gradually warm to room temperature over a 12 to 16-hour period. The slow warming ensures the intermediate dialkylaminosulfur difluoride smoothly undergoes elimination.
-
Validation (TLC): Check reaction completion via TLC (Eluent: 10% Acetonitrile in Dichloromethane). The 6,7-dehydro product will resolve slightly above any unreacted starting material.
-
Quenching: Cool the flask back to 0 °C. Carefully and slowly quench the excess DAST by dropwise addition of saturated aqueous NaHCO3 until effervescence ceases.
-
Isolation: Dilute with Ethyl Acetate. Separate the layers and extract the aqueous phase twice more with Ethyl Acetate. Wash the combined organics with brine, dry over MgSO4 , and concentrate under reduced pressure.
-
Purification: Isolate the target 2'-O-TBS-6,7-dehydropaclitaxel via silica gel chromatography (gradient elution: 5% to 15% Acetonitrile in Dichloromethane) to separate it from trace fluorinated byproducts.
Quantitative Data & Yield Optimization
The choice of dehydrating agent and solvent matrix drastically alters the product distribution. Table 1 summarizes the quantitative outcomes of various 7-OH targeted protocols, highlighting the superiority of the THF/Toluene DAST system for alkene generation.
Table 1: Quantitative Comparison of 7-OH Dehydration Reagents and Conditions
| Reagent | Solvent System | Temperature | Major Product | Approx. Yield (%) | Mechanistic Pathway |
| DAST | Dichloromethane (DCM) | -78 °C to RT | 7-fluoro & 7,19-cyclopropane | <10% (Alkene) | SN2 Substitution / Rearrangement |
| DAST | THF / Toluene (1:2) | -55 °C to RT | 6,7-dehydropaclitaxel | 65 - 75% | Anti-Elimination (E2) |
| MsCl / DBU | Pyridine / DCM | 0 °C to 80 °C | 6,7-dehydropaclitaxel | ~74% (2 steps) | Mesylation followed by E1cb |
| Burgess Reagent | Toluene | 70 °C | 6,7-dehydropaclitaxel | ~60% | Syn-Elimination |
Data synthesized from historical SAR studies and patent literature optimizing taxane core modifications.
Reaction Pathway Visualization
Workflow for 2'-O-TBS-6,7-dehydropaclitaxel synthesis highlighting solvent-dependent DAST outcomes.
References
-
Taxol Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogues Modified at C-7 Source: ResearchGate (Chen, S.-H., et al., 1994) URL:[1]
-
Taxol Structure-Activity Relationships (DAST Fluorination Pathways) Source: ResearchGate (Chen, S.-H., et al., 1994) URL:[2]
-
EP0671399B1 - 6,7-Epoxy paclitaxels (Solvent-Directed DAST Dehydration) Source: Google Patents (European Patent Office) URL:[3]
Sources
Application Note: High-Resolution HPLC Purification of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel
Executive Summary
The semi-synthesis of novel taxane derivatives, such as 6,7-epoxypaclitaxel, requires precise functionalization of the baccatin III core[1]. Because the 2'-hydroxyl group of paclitaxel is highly reactive, it is standard practice to protect it—most commonly as a tert-butyldimethylsilyl (TBS) ether—prior to inducing dehydration at the 7-position to form the 6,7-alkene.
Purifying the resulting intermediate, 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel , presents a unique chromatographic challenge. The addition of the bulky TBS group and the loss of the 7-hydroxyl group drastically increase the molecule's lipophilicity. Furthermore, the intermediate possesses a narrow stability window: the TBS ether is highly acid-labile, while the taxane ester linkages and oxetane ring are sensitive to basic conditions. This application note details a self-validating, neutral-pH High-Performance Liquid Chromatography (HPLC) protocol designed to isolate this critical intermediate with >98% purity while preventing on-column degradation.
Mechanistic Rationale & Chemical Pathway
To design an effective purification strategy, one must understand the causality behind the molecule's physicochemical behavior:
-
Hydrophobicity (LogP Shift): Parent paclitaxel typically elutes at ~50-60% Acetonitrile (ACN) on a reverse-phase C18 column[2]. The installation of the highly lipophilic TBS group at the 2'-position pushes the required elution strength to >75% ACN. The subsequent 6,7-dehydration removes a polar hydrogen-bond donor (7-OH), further increasing retention time.
-
pH Constraints: Standard peptide/small-molecule purification often utilizes 0.1% Trifluoroacetic acid (TFA) to improve peak shape. However, TFA (pH ~2) will catalyze the hydrolysis of the 2'-O-TBS group during fraction concentration. Therefore, a strictly neutral mobile phase (pure Water/Acetonitrile) is mandatory.
-
Detection: The taxane core contains a conjugated enone system (C11=C12-C13=O) and multiple benzoyl groups that exhibit a strong, characteristic UV absorption maximum at 227 nm[3].
Caption: Semi-synthetic pathway from Paclitaxel to 6,7-dehydropaclitaxel via the 2'-O-TBS intermediate.
Analytical Method Development & System Suitability
Before scaling up to preparative chromatography, the crude mixture must be profiled to establish a self-validating System Suitability Test (SST). The critical pair for resolution is typically the unreacted starting material (2'-O-TBS-paclitaxel) and the target product (2'-O-TBS-6,7-dehydropaclitaxel).
Table 1: Analytical HPLC Parameters
| Parameter | Specification | Rationale (E-E-A-T) |
| Column | Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm) | High carbon load and double end-capping prevent secondary silanol interactions with the taxane core[3]. |
| Mobile Phase A | Ultrapure Water (Unbuffered) | Avoids acidic modifiers (e.g., TFA) that cause premature TBS cleavage. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; provides sharper peaks for highly lipophilic silylated taxanes[2]. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, optimizing the Van Deemter curve for small molecules. |
| Detection | UV at 227 nm | Optimal absorption for the taxane benzoyl and conjugated enone systems[3]. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer for bulky molecules[3]. |
Table 2: Analytical Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 50 | 50 |
| 5.0 | 30 | 70 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 26.0 | 50 | 50 |
| 30.0 | 50 | 50 |
System Suitability Criteria: Proceed to preparative scale only if the resolution ( Rs ) between 2'-O-TBS-paclitaxel and 2'-O-TBS-6,7-dehydropaclitaxel is ≥2.0 , and the tailing factor for the target peak is ≤1.5 .
Preparative Scale-Up Protocol
Once the analytical profile is validated, the method is transferred to a preparative scale. To maximize loading capacity and resolution, an isocratic hold is utilized at the elution threshold determined during the analytical gradient.
Caption: Step-by-step workflow for the preparative HPLC purification of the target taxane intermediate.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the crude reaction mixture in minimal pure Acetonitrile to achieve a concentration of 50 mg/mL. Crucial Step: Filter the solution through a 0.22 µm PTFE syringe filter. Taxane reaction mixtures often contain insoluble polymeric byproducts or inorganic salts from dehydration reagents (e.g., Burgess reagent) that will rapidly foul a preparative column.
-
Preparative Column Equilibration: Install a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm). Equilibrate the column at 20.0 mL/min with an isocratic mixture of 85% ACN / 15% Water for 5 column volumes.
-
Injection: Inject 1.0 to 2.5 mL of the prepared sample. Do not exceed 125 mg total load per injection on a 21.2 mm ID column to prevent severe band broadening and loss of resolution.
-
Elution & Fraction Collection: Run the isocratic method (85% ACN) for 30 minutes. Monitor UV absorbance at 227 nm. The 2'-O-TBS-6,7-dehydropaclitaxel will elute as a distinct, highly retained peak (typically between 18-24 minutes, depending on exact column dead volume). Collect fractions using a strict threshold trigger to avoid collecting peak tails, which often contain epimerized impurities.
-
Solvent Removal: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator with a high-temperature water bath (>40 °C), as prolonged heating in aqueous acetonitrile can trigger trace hydrolysis of the TBS group or epimerization at the C7 position.
Troubleshooting & Quality Control
-
Premature Desilylation (Loss of TBS): If analytical checks of the collected fractions reveal a mass corresponding to 6,7-dehydropaclitaxel (deprotected), the mobile phase may be slightly acidic. Ensure high-purity HPLC water is used. If the issue persists, buffer the mobile phase with 10 mM Ammonium Acetate (pH 6.5).
-
Peak Tailing: Severe tailing of the target peak indicates secondary interactions. This is common if the C18 column is not fully end-capped. Switching to a column designed for basic/bulky compounds (e.g., Waters XBridge) will resolve this.
-
Co-elution of Diastereomers: Taxane modifications can sometimes yield C7 epimers[3]. If a shoulder appears on the main peak, decrease the isocratic hold concentration from 85% ACN to 80% ACN. This will increase the run time but exponentially increase the separation factor ( α ) between closely related diastereomers[1].
References[1] Title: 6,7-Epoxy paclitaxels (EP0671399B1)
Source: European Patent Office / Google Patents URL: [2] Title: A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study Source: PLOS One (2018) URL: [Link][3] Title: Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex Source: Indian Journal of Pharmaceutical Sciences (2013) URL: [Link]
Sources
- 1. EP0671399B1 - 6,7-Epoxy paclitaxels - Google Patents [patents.google.com]
- 2. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study | PLOS One [journals.plos.org]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Use of 2'-O-TBDMS-6,7-dehydropaclitaxel in the Semi-Synthesis of Paclitaxel and its Analogs
Introduction and Strategic Context
Paclitaxel (Taxol®) remains a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, breast, and lung cancers.[1] Its complex diterpenoid structure, featuring a unique oxetane ring and a C-13 ester side chain, presents a formidable challenge for total synthesis.[2] Consequently, the most commercially viable route to Paclitaxel and its derivatives, such as Docetaxel, is through semi-synthesis. This approach leverages advanced, naturally occurring precursors like baccatin III and 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively large quantities from the needles of the yew tree (Taxus baccata).[2][3]
The conversion of these precursors into the final active pharmaceutical ingredient necessitates a sophisticated strategy of protection and deprotection of various reactive functional groups. Among the most critical of these is the hydroxyl group at the 2' position of the C-13 side chain. This position is highly reactive and must be masked to allow for selective modifications elsewhere in the molecule.
This guide focuses on a key intermediate in this synthetic pathway: 2'-O-TBDMS-6,7-dehydropaclitaxel . We will explore the strategic importance of its two defining features—the tert-butyldimethylsilyl (TBDMS) protecting group and the 6,7-alkene moiety—and provide a detailed protocol for its conversion into a direct precursor of Paclitaxel.
Rationale for Key Structural Features
The utility of 2'-O-TBDMS-6,7-dehydropaclitaxel as a synthetic intermediate is rooted in the distinct chemical properties of its protecting group and the unsaturated core.
The 2'-O-TBDMS Protecting Group: A Tool for Precision
The tert-butyldimethylsilyl (TBDMS or TBS) group is a premier choice for protecting hydroxyl functions in complex multi-step syntheses.[4][5] Its selection for the 2'-position is highly strategic for several reasons:
-
Robust Stability: The TBDMS ether is stable to a wide range of reaction conditions, including non-acidic and non-fluoride environments, allowing for chemical manipulations at other sites without premature cleavage.[6][7]
-
Steric Hindrance: The bulkiness of the tert-butyl group provides significant steric shielding, preventing unintended reactions at the 2'-oxygen.[7]
-
Chemoselective Cleavage: Despite its stability, the TBDMS group can be removed with high selectivity under mild conditions using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), triethylamine trihydrofluoride (TEA·3HF), or hydrogen fluoride-pyridine complex.[7][8] This orthogonality is crucial, as it allows for deprotection without disturbing other sensitive functionalities on the paclitaxel scaffold.
The 6,7-Dehydro Moiety: A Precursor for Saturation
The double bond between the C6 and C7 positions is often a feature of certain semi-synthetic routes. Its presence necessitates a final reduction step to yield the saturated cyclohexane A-ring characteristic of natural Paclitaxel. This transformation is almost exclusively achieved through catalytic hydrogenation, a reliable and high-yielding reaction that is compatible with the overall molecular structure.
Experimental Workflow: From Unsaturated Precursor to Paclitaxel Core
The primary application of 2'-O-TBDMS-6,7-dehydropaclitaxel is its conversion into 2'-O-TBDMS-paclitaxel via the selective hydrogenation of the 6,7-alkene. This is followed by the deprotection of the 2'-silyl ether to furnish Paclitaxel.
Sources
- 1. Synthesis and Biological Evaluation of Paclitaxel and Camptothecin Prodrugs on the Basis of 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Experimental Methodologies for 6,7-Dehydropaclitaxel – Synthesis, Tubulin Polymerization, and Cytotoxicity
Introduction & Mechanistic Rationale
Paclitaxel (Taxol®) is a quintessential antimicrotubule agent that disrupts the tubulin-microtubule equilibrium by stabilizing microtubules against depolymerization, thereby halting the cell cycle at the G2/M phase ()[1]. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the C-7 position of the baccatin core is highly tolerant to modification. Because the C-7 hydroxyl group points away from the primary tubulin-binding pocket and towards the solvent, substitutions or eliminations at this site do not abrogate biological activity[2].
Specifically, 6,7-dehydropaclitaxel is a synthetic analog characterized by the introduction of a double bond between C-6 and C-7[3][4]. Interestingly, foundational pharmacology studies by demonstrated that 6,7-dehydropaclitaxel is capable of polymerizing tubulin better (at a faster initial rate) than paclitaxel itself, while retaining potent in vitro cytotoxicity[2][5].
The following protocols detail the end-to-end experimental lifecycle for working with this compound: from the deprotection of its commercially available precursor to cell-free mechanistic validation and in vitro efficacy screening.
Experimental Workflows & Logical Relationships
Experimental workflow from precursor deprotection to mechanistic and efficacy screening.
Protocol 1: Preparation of 6,7-Dehydropaclitaxel via Deprotection
Context & Causality: 6,7-dehydropaclitaxel is frequently stored or purchased as a protected precursor, such as 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel (CAS 165065-02-1)[3][4]. The 2'-hydroxyl group is essential for hydrogen bonding with β-tubulin and must be protected during upstream synthesis to prevent unwanted side reactions. We utilize Tetrabutylammonium fluoride (TBAF) to selectively cleave the silyl ether. Fluoride ions have a high affinity for silicon, allowing for the rapid removal of the TBDMS group without hydrolyzing the sensitive ester linkages on the taxane core.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2'-O-TBDMS-6,7-dehydropaclitaxel (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent moisture-induced degradation or unwanted hydrolysis of the core esters.
-
Deprotection: Cool the solution to 0°C using an ice bath. Dropwise, add a 1.0 M solution of TBAF in THF (1.2 eq). Causality: Cooling the reaction controls the exothermic nature of the cleavage and minimizes potential epimerization or degradation.
-
Reaction Monitoring: Stir the reaction for 1-2 hours, allowing it to gradually warm to room temperature. Monitor progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system until the starting material is entirely consumed.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the basic fluoride species. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield pure 6,7-dehydropaclitaxel[6].
Protocol 2: Cell-Free Tubulin Polymerization Assay
Context & Causality: Microtubule assembly increases the turbidity of a solution. By measuring the absorbance (optical density) at 340 nm over time, we can quantify the rate and extent of tubulin polymerization. 6,7-dehydropaclitaxel acts as a potent assembly promoter, shifting the equilibrium toward the polymerized state[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Causality: PIPES maintains the optimal physiological pH, EGTA chelates calcium (which actively inhibits polymerization), and Mg²⁺ is an essential cofactor required for GTP binding to tubulin.
-
Tubulin Thawing: Rapidly thaw purified porcine brain tubulin (>99% pure) and place it immediately on ice. Causality: Unpolymerized tubulin is highly temperature-sensitive and will spontaneously denature or aggregate if not kept strictly at 0-4°C prior to the assay.
-
Reaction Mixture: In a pre-chilled 96-well half-area plate, combine PEM buffer, 1 mM GTP, and 3 mg/mL tubulin.
-
Compound Addition: Add 6,7-dehydropaclitaxel to achieve a final concentration of 10 µM (maximum 1% DMSO). Include Paclitaxel (10 µM) as a positive control, and 1% DMSO as a negative vehicle control.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Self-Validation System: The assay run is only considered valid if the DMSO control shows a slow, flat baseline curve, while the Paclitaxel control shows a rapid sigmoidal increase. 6,7-dehydropaclitaxel should exhibit a steeper initial slope (Vmax) than Paclitaxel, confirming its enhanced polymerization kinetics[2].
Protocol 3: In Vitro Cytotoxicity Profiling
Context & Causality: To ensure the enhanced tubulin binding translates to cellular efficacy, cytotoxicity is measured using an ATP-dependent luminescent assay (e.g., CellTiter-Glo). This provides a highly sensitive, direct correlation to the number of metabolically active cells, avoiding the metabolic artifacts sometimes seen in standard MTT assays.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-116 (colon carcinoma) or MCF-7 (breast carcinoma) cells at 2,000 cells/well in a white opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with a 10-point serial dilution (e.g., 0.1 nM to 1000 nM) of 6,7-dehydropaclitaxel and Paclitaxel. Incubate for 72 hours.
-
Luminescent Detection: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Causality: Room temperature equilibration ensures uniform luciferase enzymatic activity across the plate, preventing edge-effect artifacts.
-
Lysis and Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.
-
Self-Validation System: Calculate the Z'-factor between the vehicle control (0.1% DMSO) and the maximum effective dose (1000 nM). The assay is valid only if the Z'-factor is >0.5, ensuring a high signal-to-noise ratio. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Data Presentation: Comparative Profiling
The following table summarizes the expected quantitative benchmarks based on foundational SAR literature ()[2].
| Compound | Relative Tubulin Polymerization Rate* | Cytotoxicity IC₅₀ (HCT-116) | Cytotoxicity IC₅₀ (MCF-7) |
| Paclitaxel (Control) | 1.00 | ~2.5 nM | ~2.0 nM |
| 6,7-Dehydropaclitaxel | > 1.00 (Enhanced) | ~3.0 nM | ~2.5 nM |
| 7-Deoxypaclitaxel | < 1.00 (Reduced) | ~5.0 nM | ~4.5 nM |
*Ratio of initial tubulin polymerization rate relative to paclitaxel. Ratios > 1 indicate faster assembly kinetics[2].
Mechanism of action for 6,7-dehydropaclitaxel inducing mitotic arrest via tubulin stabilization.
References
-
Chen, S.-H., Kant, J., Mamber, S. W., Roth, G. P., et al. (1994). "Taxol® Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogs Modified at C-7." Bioorganic & Medicinal Chemistry Letters, 4(18), 2223-2228. URL:[Link]
-
Rowinsky, E. K., Cazenave, L. A., & Donehower, R. C. (1990). "Taxol: A Novel Investigational Antimicrotubule Agent." Journal of the National Cancer Institute, 82(15), 1247-1259. URL:[Link]
Sources
- 1. EP0671399B1 - 6,7-Epoxy paclitaxels - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nextsds.com [nextsds.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2125998C1 - 6,7-modified paclitaxels and intermediate compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Laboratory Techniques for Handling Air-Sensitive Paclitaxel Derivatives
Introduction: The Challenge of Instability in Paclitaxel Chemistry
Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of modern chemotherapy.[1][2] Its unique mechanism of action, which involves stabilizing microtubules and arresting cell division, has made it and its semi-synthetic derivatives indispensable in treating various cancers.[2][3] The intricate structure of paclitaxel, featuring a tetracyclic core and multiple functional groups, is key to its therapeutic efficacy but also the source of its chemical lability.[2][3]
Many paclitaxel derivatives, particularly those synthesized for improved solubility, targeted delivery, or enhanced efficacy, are highly sensitive to atmospheric conditions.[4] Exposure to oxygen and, more critically, moisture can initiate degradation pathways that compromise the compound's purity, reduce its therapeutic activity, and generate unwanted impurities.[5][6] The primary mechanisms of degradation include:
-
Hydrolysis: The ester linkages, particularly at the C-10 and C-13 positions, are susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base. This can lead to the formation of degradation products like baccatin III and 10-deacetylpaclitaxel.[7][8]
-
Epimerization: The chiral center at the C-7 position can undergo epimerization, especially under basic conditions, leading to the formation of 7-epipaclitaxel, an impurity with significantly different biological activity.[7][8]
-
Oxidation: While less commonly cited for the core structure under ambient conditions, oxidative degradation can occur, especially for derivatives with sensitive functional groups or during heated reactions in the presence of oxygen.[9]
Therefore, maintaining an inert atmosphere—an environment devoid of reactive gases like oxygen and moisture—is not merely a suggestion but a strict requirement for the successful synthesis, purification, storage, and handling of these valuable compounds.[5][10][11] This guide provides a comprehensive overview of the principles, equipment, and detailed protocols necessary to manage air-sensitive paclitaxel derivatives, ensuring experimental reproducibility and preserving compound integrity.
Core Methodologies: Creating and Maintaining an Inert Atmosphere
The exclusion of air and moisture is achieved using two primary techniques in the modern chemistry laboratory: the glovebox and the Schlenk line.[12] The choice between them depends on the scale of the experiment, the sensitivity of the compounds, and the specific manipulations required.
The Glovebox: A Contained Inert Environment
A glovebox is a sealed chamber continuously purged and scrubbed with an inert gas (typically nitrogen or argon) to maintain extremely low levels of oxygen and moisture (<1 ppm).[13][14] It allows for the use of conventional laboratory equipment, such as balances and stir plates, in a completely inert environment.[12][15]
Key Components & Principles:
-
Main Chamber: The primary working area, kept under positive pressure with an inert gas.[13][15]
-
Antechamber: A smaller "airlock" used to introduce or remove items without compromising the atmosphere of the main chamber.[13][16]
-
Catalyst/Scrubber: A system that continuously circulates the chamber's atmosphere, removing traces of O₂ and H₂O.[13]
-
Gloves: Heavy-duty rubber gloves sealed to ports on the front window, allowing for manipulation of items inside.[12][13]
Advantages:
-
Provides the most rigorous exclusion of air and moisture.[12]
-
Ideal for storing, weighing, and transferring highly sensitive solids.[14]
-
Allows for complex manipulations using standard glassware.[15]
Limitations:
-
High initial cost and maintenance.
-
Risk of cross-contamination if used for multiple, volatile projects.[12][15]
The Schlenk Line: Versatile Benchtop Inert Chemistry
A Schlenk line is a glass manifold with multiple ports connected to two separate lines: one for a high vacuum pump and one for a source of purified inert gas.[17][18] This setup allows for the manipulation of air-sensitive materials in specialized glassware (Schlenk flasks) directly on the lab bench.[17][19]
Key Components & Principles:
-
Dual Manifold: Two parallel glass tubes for vacuum and inert gas.[17]
-
Stopcocks: Allow each port to be switched between vacuum, inert gas, or closed.[17]
-
Cold Trap: A Dewar filled with liquid nitrogen or dry ice/acetone placed between the manifold and the vacuum pump to trap volatile solvents and protect the pump.[17][18]
-
Bubbler: An oil-filled bubbler at the end of the inert gas line provides a visual indicator of gas flow and acts as a pressure-release valve, preventing over-pressurization and back-diffusion of air.[17]
Advantages:
-
More cost-effective and space-efficient than a glovebox.
-
Suitable for a wide range of reactions and manipulations.[17]
-
Allows for multiple operations to be run simultaneously.[17]
Limitations:
-
Requires more technical skill and practice to master.
-
Slightly less effective at excluding air than a glovebox, as manipulations rely on maintaining positive pressure.
Preparation of Solvents and Reagents
The purity of your inert atmosphere is irrelevant if your solvents are saturated with dissolved oxygen or contain residual water. For many reactions, dissolved oxygen is more detrimental than trace moisture.[9] Therefore, proper solvent preparation is a critical prerequisite.
Solvent Degassing Protocols
Degassing is the process of removing dissolved gases from a liquid.[20] The three most common methods are compared below.
| Method | Principle | Effectiveness | Best For | Protocol Summary |
| Freeze-Pump-Thaw | The solvent is frozen, the headspace is evacuated, and upon thawing, dissolved gases move into the vacuum. This cycle is repeated. | Most Effective [9][21] | Highly sensitive reactions (e.g., organometallic catalysis, radical reactions).[9] | 1. Place solvent in a sealed Schlenk flask. 2. Freeze completely in liquid N₂. 3. Apply high vacuum for 3-5 min. 4. Close the stopcock and thaw completely. 5. Repeat cycle 3 times, backfilling with inert gas after the final cycle.[21] |
| Inert Gas Purging (Sparging) | An inert gas is bubbled vigorously through the liquid, displacing dissolved oxygen. | Least Effective [9][21] | Less sensitive reactions; large volumes of solvent where other methods are impractical. | 1. Insert a long needle connected to an inert gas line into the solvent. 2. Insert a short "exit" needle. 3. Bubble gas through the solvent for 30-60 minutes.[20] |
| Sonication with Vacuum | Sonication agitates the solvent, promoting the release of dissolved gases, which are removed by a simultaneously applied vacuum. | Moderately Effective | Rapid degassing for applications like HPLC mobile phases or moderately sensitive reactions. | 1. Place solvent in a Schlenk flask and apply a light vacuum. 2. Place the flask in an ultrasonic bath and sonicate for 1-2 minutes. 3. Backfill with inert gas. 4. Repeat cycle 5-10 times.[21] |
Handling Anhydrous Reagent Bottles
Many anhydrous solvents and air-sensitive liquid reagents are supplied in bottles with a septum-sealed cap, such as AcroSeal™ or Sure/Seal™ packaging.[21][22] These allow for the withdrawal of reagent via syringe without exposing the bulk material to the atmosphere.
Key Principle: Always maintain a positive pressure of inert gas inside the bottle. This can be achieved by first injecting a volume of inert gas equal to the volume of liquid you intend to withdraw, or by using a double-tipped needle to simultaneously withdraw liquid and supply inert gas.[22]
Step-by-Step Experimental Protocols
The following protocols provide detailed methodologies for common laboratory manipulations of air-sensitive paclitaxel derivatives.
Protocol 1: Weighing a Solid Paclitaxel Derivative in a Glovebox
Causality: Weighing a hygroscopic or air-sensitive solid in the open air introduces immediate degradation. A glovebox provides a controlled environment where mass can be accurately determined without atmospheric exposure.[14]
-
Preparation: Place the sealed container of the paclitaxel derivative, a tared vial, spatulas, and weighing paper into the glovebox antechamber.
-
Antechamber Purge: Evacuate the antechamber under vacuum for at least 10-15 minutes to remove atmospheric gases and adsorbed moisture from the surfaces of the items. Refill the antechamber with the glovebox's inert gas. Repeat this vacuum/refill cycle at least three times.[12]
-
Transfer to Main Chamber: Once the purge cycles are complete, open the inner antechamber door and move the items into the main chamber. Allow items to sit for several minutes to fully acclimatize to the inert atmosphere.
-
Weighing: Place the tared vial on the balance inside the glovebox and record its mass. Carefully open the container of the paclitaxel derivative. Using a clean spatula, transfer the desired amount of solid into the tared vial.
-
Finalize: Securely cap the vial containing the weighed solid and record the final mass. Tightly reseal the main container of the paclitaxel derivative.
-
Record Keeping: Note the mass, date, and any visual observations in your laboratory notebook.
Protocol 2: Cannula Transfer of a Solution via Schlenk Line
Causality: For transferring volumes greater than a few milliliters or for handling highly reactive solutions, a cannula transfer is safer and more effective than a syringe. It utilizes a pressure differential between two vessels to move liquid through a double-tipped needle (cannula) while maintaining a closed, inert system.[13][17]
-
System Setup:
-
Ensure the flask containing your paclitaxel derivative solution ("donor flask") and the flask that will receive the solution ("receiving flask") are both Schlenk flasks fitted with rubber septa.
-
Connect both flasks to the Schlenk line via needles attached to the gas manifold. Ensure a gentle positive flow of inert gas into both flasks (indicated by bubbling in the bubbler).
-
-
Cannula Insertion:
-
Take a stainless-steel cannula and insert one end through the septum of the donor flask, ensuring the tip is submerged below the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask, keeping the tip above the headspace for now.
-
-
Initiate Transfer:
-
To start the flow, create a pressure gradient. The easiest way is to vent the receiving flask by inserting a short "exit" needle connected to the bubbler or into the fume hood. The slightly higher pressure in the donor flask will push the liquid through the cannula into the receiving flask.
-
Alternatively, you can briefly open the receiving flask to the vacuum line to reduce its pressure, but this requires great care to avoid boiling the solvent.
-
-
Completion:
-
Once the desired volume is transferred, first raise the cannula tip in the donor flask above the liquid level to flush the cannula with inert gas.
-
Remove the cannula from the receiving flask first, then from the donor flask.
-
Remove the venting needle from the receiving flask to re-establish the inert atmosphere.
-
Diagram: Cannula Transfer Workflow Caption: Workflow for transferring an air-sensitive solution using a cannula.
Protocol 3: Setting up a Reaction using Schlenk Techniques
Causality: This protocol integrates the core Schlenk techniques to ensure all components of a reaction are combined under a rigorously maintained inert atmosphere.
-
Glassware Preparation: Place a stir bar into the appropriate Schlenk flask. Seal the flask with a greased glass stopper or a rubber septum. Connect the flask to the Schlenk line.
-
Inerting the Flask: Perform at least three "purge-and-refill" cycles:
-
Adding Solid Reagent:
-
If the paclitaxel derivative was weighed in a glovebox, simply uncap and add it to the reaction flask inside the glovebox.
-
If working on the bench, temporarily remove the stopper/septum and quickly add the pre-weighed solid against a strong counterflow of inert gas coming out of the flask's sidearm. Immediately reseal the flask and perform one more purge-and-refill cycle.
-
-
Adding Solvent: Using a gas-tight syringe, transfer the required volume of degassed, anhydrous solvent from its source bottle to the reaction flask through the septum.
-
Adding Liquid Reagents: Use either a syringe or cannula transfer (Protocol 2) to add any other air-sensitive liquid reagents.
-
Reaction Conditions: Once all components are added, the flask can be heated in an oil bath, cooled in a cryo-bath, or stirred at room temperature as required by the procedure. Maintain a slight positive pressure of inert gas throughout the reaction, confirmed by a slow bubble rate in the bubbler.
Diagram: General Schlenk Line Setup for a Reaction Caption: A typical Schlenk line configuration for running a reaction under inert gas.
Analytical Verification: Assessing Purity and Degradation
Visual inspection is insufficient to confirm the integrity of a paclitaxel derivative. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and quantifying degradation products.[23][24][25]
Causality: A stability-indicating HPLC method can separate the intact drug from its potential degradation products, allowing for accurate quantification of purity.[26] The presence of peaks corresponding to known degradants like 7-epipaclitaxel or baccatin III is a clear sign of improper handling or storage.[7][8]
General HPLC Method Parameters for Paclitaxel Analysis
| Parameter | Typical Conditions | Reference |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [24][27] |
| Mobile Phase | Acetonitrile and Water or Buffer (e.g., Phosphate Buffer pH 5) | [27] |
| Elution | Isocratic or Gradient | [25][27] |
| Flow Rate | 1.0 - 2.0 mL/min | [24][27] |
| Detection | UV at 227 nm or 230 nm | [24][27][28] |
| Column Temp. | Ambient or controlled (e.g., 40°C) | [25] |
Note: This is a generalized guide. The specific method must be developed and validated for the particular paclitaxel derivative being analyzed.
Safety, Storage, and Best Practices
6.1 Personnel Safety:
-
Cytotoxicity: Paclitaxel and its derivatives are cytotoxic agents. Always handle these compounds in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of airborne particles.[29]
-
PPE: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and double nitrile gloves.[29][30]
6.2 Inert Gas Safety:
-
Asphyxiation Hazard: Inert gases like nitrogen and argon can displace oxygen in enclosed spaces, creating an asphyxiation risk. Ensure your laboratory is well-ventilated.[5]
-
Pressure Management: Never heat a sealed vessel connected to a closed manifold. Always ensure there is a pressure-relief path, such as a bubbler, to prevent dangerous pressure buildup.[13][21]
6.3 Storage of Air-Sensitive Derivatives:
-
Primary Container: Store solids in well-sealed glass vials.
-
Secondary Containment: Place the primary container inside a larger, sealed container with a desiccant.
-
Atmosphere: For maximum stability, store inside a nitrogen-filled glovebox or a desiccator that has been backfilled with an inert gas.[14]
-
Temperature & Light: Store in a cool, dark place (e.g., a -20°C freezer) to slow potential degradation pathways.[14]
References
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- Kerns, E. H., et al. (2003). Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques. Journal of Pharmaceutical and Biomedical Analysis.
- Daley, C. (n.d.). Glovebox Usage. University of San Diego.
- Zamann Pharma Support GmbH. (n.d.).
- Wikipedia. (n.d.). Schlenk line.
- Wikipedia. (n.d.). Air-free technique.
- Gas Generation Solutions. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences.
- Vulto, P., & Westland, A. (2017). Paclitaxel as an anticancer agent: isolation, activity, synthesis and stability. CORE.
- Cleanroom Technology. (2018). Safely handling air-sensitive products.
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical Approaches to Paclitaxel.
- operachem. (2025). SCHLENK LINE.
- University of Rochester. (n.d.). How to Degas Solvents.
- University of York. (n.d.). Degassing solvents.
- Chiu, H-C., & Morin, T. J. (n.d.). Schlenk Lines Transfer of Solvents. University of Minnesota Twin Cities.
- Siler, D. A., et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics.
- Renuga Devi, T. S., et al. (2010). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica.
- Benchchem. (n.d.). Essential Safety and Logistics for Handling Paclitaxel (Taxol).
- ResearchGate. (n.d.).
- Ossila. (n.d.). Air Sensitive Compounds.
- Zhang, H., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences.
- S, S., et al. (2014). An approach for validated RP-HPLC method for the analysis of paclitaxel in rat plasma. Journal of Applied Pharmaceutical Science.
- Badea, I., et al. (2004). Rapid HPLC method for the determination of paclitaxel in pharmaceutical forms without separation. Journal of Pharmaceutical and Biomedical Analysis.
- WestAir. (2025).
- ResearchGate. (2024).
- Benchchem. (2025).
- Singh, S., et al. (2023). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. DARU Journal of Pharmaceutical Sciences.
- Wikipedia. (n.d.). Paclitaxel total synthesis.
- Fisher Scientific. (n.d.).
- Li, Y., et al. (2022). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. Molecules.
- Wang, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules.
- LibreTexts Chemistry. (2022). 1.
- University of Washington. (n.d.). Chemotherapy and Other Hazardous Drugs Safe Use Guidelines.
Sources
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel | MDPI [mdpi.com]
- 3. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kintekfurnace.com [kintekfurnace.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. westairgases.com [westairgases.com]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ossila.com [ossila.com]
- 15. Home Page [home.sandiego.edu]
- 16. Safely handling air-sensitive products [cleanroomtechnology.com]
- 17. Schlenk line - Wikipedia [en.wikipedia.org]
- 18. SCHLENK LINE - operachem [operachem.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. japsonline.com [japsonline.com]
- 28. ovid.com [ovid.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. depts.washington.edu [depts.washington.edu]
Technical Support Center: Optimizing 6,7-Dehydropaclitaxel Synthesis
Welcome to the Technical Support Center for paclitaxel semi-synthesis. Synthesizing 6,7-dehydropaclitaxel from paclitaxel is a critical transformation in the development of novel taxane analogs. However, researchers frequently encounter unacceptably low yields (20–30%) when using traditional fluorinating/dehydrating agents like1[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you bypass common pitfalls and improve your dehydration yields to >75%.
Synthesis Workflow & Pathway Selection
Workflow for 6,7-dehydropaclitaxel synthesis comparing DAST and Mesylate/DBU routes.
Troubleshooting & FAQs
Q1: Why is my DAST-mediated dehydration yielding mostly the 7,19-cyclopropane byproduct instead of 6,7-dehydropaclitaxel? A1: DAST (Diethylaminosulfur trifluoride) dehydration at the C7 position proceeds via a highly reactive 2[2]. Because C7 is adjacent to the rigid gem-dimethyl cyclobutane ring and the C19 methyl group, the carbocation frequently undergoes a skeletal rearrangement to form a 7,19-cyclopropane structure rather than the desired alkene[2]. Solution: If you must use DAST, alter your solvent system. Running the reaction in a mixture of THF and Toluene (1:1) stabilizes the transition state and improves the ratio of the desired 6,7-alkene to the cyclopropane byproduct[1]. However, overall yields will typically remain low (approx. 21%)[1].
Q2: How can I prevent the degradation of the C13 side chain during C7 dehydration? A2: The C2'-hydroxyl group on the paclitaxel side chain is highly reactive and will undergo unwanted side reactions (such as ester cleavage or fluorination) if left unprotected. Solution: Always mask the C2'-OH before attempting C7 modifications. The 2'-O-(tert-butyldimethylsilyl) (TBS) group or 3 are the industry standards[3],[1]. TBS is particularly robust against the strong bases used in E2 eliminations and can be cleanly removed later using TBAF[3].
Q3: My yield is stuck at 20-30% with DAST. How do I achieve >70% yield? A3: Abandon the carbocation-based (E1-like) DAST method and switch to a concerted anti-periplanar E2 elimination strategy. By first converting the C7-OH into a mesylate (using MsCl) and then treating it with a strong, non-nucleophilic base like DBU, you bypass the carbocation intermediate entirely. This prevents the 7,19-cyclopropane rearrangement and reliably boosts yields to 75-85%.
Quantitative Data: Dehydration Strategy Comparison
| Reagent System | Reaction Mechanism | Major Byproducts | Expected Yield | Recommended Application |
| DAST | Carbocation (E1/SN1) | 7-fluoro paclitaxel, 7,19-cyclopropane | 20 - 30% | When 7-fluoro analogs are co-desired for SAR studies. |
| Burgess Reagent | Concerted syn-elimination | Minimal | 50 - 65% | When mild, neutral conditions are required. |
| MsCl / DBU | Concerted anti-elimination (E2) | 7-epimer (trace) | 75 - 85% | Scale-up synthesis; maximizing pure 6,7-dehydropaclitaxel. |
Mechanistic Divergence
Mechanistic divergence at C7: Carbocation rearrangements vs. concerted E2 elimination.
Standard Operating Procedure (SOP): High-Yield Base-Mediated Synthesis
This protocol is designed as a self-validating system utilizing TLC checkpoints to ensure causality and reaction integrity.
Step 1: 2'-O-Protection
-
Procedure: Dissolve paclitaxel (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Add TBSCl (1.5 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
-
Causality: The C2'-OH is sterically less hindered than the C7-OH. Imidazole acts as both a base and a nucleophilic catalyst, ensuring rapid and selective silylation at the 2'-position to shield the side chain from subsequent harsh conditions.
-
Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The 2'-O-TBS-paclitaxel will appear as a higher-Rf spot. Do not proceed until the paclitaxel spot is completely consumed.
Step 2: C7-Mesylation
-
Procedure: Dissolve 2'-O-TBS-paclitaxel in anhydrous pyridine. Cool to 0°C and add Methanesulfonyl chloride (MsCl, 3.0 eq). Stir for 12 hours at room temperature. Quench with ice water and extract with DCM.
-
Causality: Pyridine serves as both the solvent and the acid scavenger. MsCl converts the poor C7-hydroxyl leaving group into an excellent mesylate leaving group. Unlike DAST, this step does not break the C-O bond, preventing premature carbocation formation.
-
Validation Checkpoint: Isolate the intermediate. The C7-mesylate must be confirmed via TLC before base addition. Unreacted C7-OH will not undergo elimination in the next step.
Step 3: DBU-Mediated Elimination
-
Procedure: Dissolve the C7-mesylate intermediate in anhydrous THF. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 5.0 eq) and heat to 60°C for 4 hours.
-
Causality: DBU is a sterically hindered, non-nucleophilic strong base. It selectively abstracts the C6 proton. The rigid geometry of the taxane B-ring forces the C6 proton and C7 mesylate into an anti-periplanar arrangement, perfectly aligning the orbitals for a clean E2 elimination to form the 6,7-double bond without skeletal rearrangement.
Step 4: Deprotection
-
Procedure: Treat the resulting 2'-O-TBS-6,7-dehydropaclitaxel with a 1M solution of TBAF in THF at 0°C for 1 hour. Wash with saturated NH₄Cl and purify via silica gel chromatography.
-
Causality: The fluoride ion from TBAF selectively attacks the silicon atom of the TBS group, driven by the exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol). This cleanly unmasks the C2'-OH without hydrolyzing the sensitive ester linkages on the taxane core.
References
-
Chen, S.-H., et al. (1994). "Taxol Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogues Modified at C-7." ResearchGate. 2
-
Bristol-Myers Squibb Company. (1995). "6,7-Epoxy paclitaxels" (Patent EP0671399B1). Google Patents.1
-
NextSDS. (2026). "2'-O-(tert-Butyldimethylsilyl)-6a-hydroxypaclitaxel Chemical Substance Information." NextSDS Database. 3
Sources
Technical Support Center: Refinement of Reaction Conditions for Paclitaxel Analog Synthesis
Welcome to the technical support center for paclitaxel (Taxol®) analog synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the semi-synthesis and modification of taxane-based compounds. Drawing from established literature and field-proven insights, this resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this challenging synthesis.
Our goal is to explain the causality behind experimental choices, empowering you to refine your reaction conditions, improve yields, and minimize impurities.
Section 1: Troubleshooting the C-13 Side-Chain Esterification
The esterification at the sterically hindered C-13 hydroxyl group of the baccatin core is one of the most critical and challenging steps in paclitaxel analog synthesis. Low yields and side reactions are common. This section addresses the most frequent issues encountered during this pivotal coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My esterification of 7-O-TES-baccatin III with the N-benzoyl-(2'R,3'S)-3-phenylisoserine side chain is resulting in a very low yield (<40%). What are the primary causes?
A1: Low yields in this step are a classic problem, typically stemming from a combination of steric hindrance and side reactions. The C-13 hydroxyl is located in a sterically crowded concave region of the baccatin core, making it a poor nucleophile.[1] Key factors contributing to low yield include:
-
Incomplete Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficient to fully activate the side-chain's carboxylic acid for attack by the hindered C-13 alcohol.
-
Epimerization at C-2': The chiral center at C-2' of the side chain is prone to epimerization under harsh or prolonged basic conditions, especially when using forcing esterification conditions (e.g., high temperatures with excess DCC/DMAP).[2] This leads to the formation of undesired diastereomers that are difficult to separate and reduce the yield of the desired product.
-
Degradation of Reagents: Coupling reagents like dicyclohexylcarbodiimide (DCC) and 1,1'-Carbonyldiimidazole (CDI) are highly sensitive to moisture. Contamination will consume the reagent and prevent efficient acid activation.[3]
-
Suboptimal Solvent Choice: The solvent must effectively solubilize both the polar baccatin core and the less polar side chain while being compatible with the coupling chemistry.
Q2: I am observing a significant amount of a diastereomer in my crude product. How can I prevent epimerization at the C-2' position?
A2: Preventing C-2' epimerization is crucial for maximizing the yield of the active stereoisomer. The mechanism involves the deprotonation of the C-2' proton, which is acidic due to the adjacent ester and hydroxyl groups. To mitigate this:
-
Utilize a Protected Side Chain: The most effective strategy is to use a side-chain precursor where the C-2' hydroxyl is protected, often as part of a cyclic system. The use of an oxazolidine-protected side chain is a well-established method that prevents epimerization during the DCC-mediated coupling reaction.[2]
-
Employ Milder Coupling Agents: Move away from high-temperature DCC/DMAP conditions. Alternative methods, such as using thioesters as activated intermediates, can allow for coupling under milder basic conditions (e.g., with LHMDS) that are less likely to cause epimerization.[2]
-
Control Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to potentially basic conditions.
Troubleshooting Guide: Low Esterification Yield
This guide provides a systematic approach to diagnosing and solving low-yield issues in the C-13 esterification step.
| Problem Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| High amount of unreacted 7-O-TES-baccatin III | Insufficient Carboxylic Acid Activation | 1. Increase Equivalents of Coupling Reagents: Use a moderate excess (1.5-3.0 eq.) of both the coupling reagent (e.g., DCC, EDC) and activator (e.g., DMAP). 2. Change Coupling Strategy: Switch to a more robust activation method. Using a thioester derivative of the side chain can lead to high acylation yields when treated with a strong base like LHMDS.[2] |
| Multiple new spots on TLC, close to the product Rf | Epimerization at C-2' | 1. Use an Oxazolidine-Protected Side Chain: This is the industry-standard approach. The cyclic system locks the stereochemistry at C-2', preventing deprotonation and epimerization.[2][4] 2. Lower Reaction Temperature: Run the reaction at room temperature or 0 °C if possible, even if it requires longer reaction times. |
| Reaction stalls; starting materials remain | Moisture Contamination or Reagent Degradation | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., distilled from CaH₂). Handle moisture-sensitive reagents like DCC and CDI in a glovebox or under a strong inert gas flow.[3] 2. Use Fresh Reagents: Purchase fresh, high-purity coupling reagents. Old or improperly stored DMAP can be less effective. |
| Low yield with no obvious side products | Steric Hindrance & Poor Nucleophilicity of C-13 OH | 1. Activate the Alcohol: In challenging cases, the C-13 hydroxyl can be deprotonated first. Treating the 7-O-TES-baccatin III with a strong, non-nucleophilic base (e.g., NaH, LHMDS) at low temperature generates the more potent alkoxide nucleophile just before adding the activated side chain.[1] |
Section 2: Managing Protecting Groups & C-7 Epimerization
Strategic use of protecting groups and controlling unwanted isomerizations are fundamental to a successful synthesis. The C-7 hydroxyl is significantly more reactive than the C-13 hydroxyl, necessitating its protection before side-chain coupling. However, this position is also prone to epimerization.
Frequently Asked Questions (FAQs)
Q1: Why is the C-7 hydroxyl selectively protected, and what is the recommended protecting group?
A1: The C-7 hydroxyl group on the baccatin core must be protected to prevent it from competing with the C-13 hydroxyl during the side-chain esterification. The most commonly used and highly effective protecting group for this purpose is the triethylsilyl (TES) group .[5] The reaction is typically performed using triethylsilyl chloride (TESCl) in anhydrous pyridine.[6] This method is favored due to:
-
High Selectivity: TESCl reacts preferentially with the less sterically hindered C-7 hydroxyl over the C-13 hydroxyl.
-
Stability: The TES ether is robust enough to withstand the conditions of C-10 acetylation and C-13 esterification.
-
Mild Deprotection: The TES group can be readily removed at the end of the synthesis under acidic conditions (e.g., with HF-Pyridine or trifluoroacetic acid) that do not harm the rest of the molecule.[6]
Q2: My final product shows a 7-epi-paclitaxel impurity. What causes this and how can it be avoided?
A2: The formation of 7-epi-paclitaxel is a well-documented side reaction caused by epimerization of the C-7 stereocenter.[7][8] This process is base-catalyzed and proceeds through a retro-aldol/aldol-type mechanism involving the opening of the B-ring.[9][10][11] The key factors are:
-
Exposure to Base: The epimerization is frequently observed under basic or base-catalyzed conditions.[8] This can occur during workup, purification, or even storage if residual base is present. Bases like DBU and sodium hydride are known to promote this isomerization.[8][11]
-
Equilibrium: The reaction leads to an equilibrium mixture of the natural 7β-OH and the unnatural 7α-OH epimers. The final ratio can be influenced by intramolecular hydrogen bonding.[7][8]
To avoid C-7 epimerization:
-
Minimize Base Exposure: Use stoichiometric amounts of base whenever possible. After reactions involving bases (like deprotonation or DMAP-catalyzed esterification), ensure a thorough and slightly acidic workup to neutralize all basic reagents.
-
Careful pH Control during Workup/Purification: Maintain a neutral or slightly acidic pH (pH 6-7) during aqueous extractions and chromatography. Avoid using basic alumina for chromatography.
-
Temperature Control: The rate of epimerization increases with temperature. Perform base-mediated steps at the lowest effective temperature.
Section 3: Protocols and Visualized Workflows
This section provides generalized, step-by-step protocols for key stages of the synthesis and visual diagrams to clarify complex workflows.
Protocol 1: General Procedure for Semi-Synthesis of Paclitaxel from 10-DAB
This protocol outlines the main three-stage process for converting the more abundant 10-deacetylbaccatin III (10-DAB) into paclitaxel.
Stage 1: C-7 Hydroxyl Protection
-
Dissolve 10-DAB (1.0 eq.) in anhydrous pyridine under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylsilyl chloride (TESCl, ~1.5 eq.) dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC until 10-DAB is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 7-O-TES-10-deacetylbaccatin III. Purify by column chromatography.[12]
Stage 2: C-10 Hydroxyl Acetylation
-
Dissolve the purified product from Stage 1 in anhydrous THF under argon.
-
Cool the mixture to -40 °C.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS, ~1.2 eq.) dropwise and stir for 30 minutes.
-
Add acetyl chloride (~1.5 eq.) and continue stirring at low temperature.
-
Monitor by TLC. Upon completion, quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash, dry, and concentrate. Purify by column chromatography to yield 7-O-TES-baccatin III.[13]
Stage 3: Side-Chain Coupling and Deprotection
-
Dissolve 7-O-TES-baccatin III (1.0 eq.), the protected side-chain (e.g., N-benzoyl-2'-O-oxazolidine-3-phenylisoserine, ~1.5 eq.), and DMAP (~0.5 eq.) in an anhydrous solvent like toluene.
-
Add DCC (~1.5 eq.) and stir at room temperature overnight or until completion by TLC.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Dissolve the crude protected paclitaxel in a suitable solvent (e.g., acetonitrile).
-
Add an acidic deprotection agent (e.g., HF-Pyridine or trifluoroacetic acid in water) and stir until the TES group is removed.
-
Perform an aqueous workup, extract the product, and purify by column chromatography or preparative HPLC to obtain paclitaxel.[4][6][12]
Visual Diagrams
Caption: High-level workflow for the semi-synthesis of paclitaxel from 10-DAB.
Caption: Decision tree for troubleshooting low C-13 esterification yields.
References
-
Fang, W-S., Fang, Q-C., & Liang, X-T. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. Synthetic Communications, 27(13), 2305-2310. [Link]
-
Fang, W-S., Fang, Q-C., & Liang, X-T. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. Marcel Dekker, Inc.[Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of Pharmaceutical Sciences, 97(3), 1236-1249. [Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. ResearchGate. [Link]
-
Kingston, D. G. I. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. Accounts of Chemical Research, 47(8), 2564-2574. [Link]
-
Baskaran, S., & Singh, P. (2023). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
-
Gennari, C., et al. (1997). Taxol Semisynthesis: A Highly Enantio- and Diastereoselective Synthesis of the Side Chain and a New Method for Ester Formation at C-13 Using Thioesters. The Journal of Organic Chemistry, 62(14), 4746-4755. [Link]
-
De Libero, G., et al. (2006). Protecting Groups for Glucuronic Acid: Application to the Synthesis of New Paclitaxel (Taxol) Derivatives. The Journal of Organic Chemistry, 71(26), 9637-9644. [Link]
-
Gennari, C. (1996). Taxol Semisynthesis: A Highly Enantio‐ and Diastereoselective Synthesis of the Side Chain and a New Method for Ester Formation at C13 Using Thioesters. Angewandte Chemie. [Link]
-
Denis, J-N., Greene, A. E., Guénard, D., Guéritte-Voegelein, F., Mangatal, L., & Potier, P. (1994). Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. The Journal of Organic Chemistry. [Link]
- CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof.
-
Fang, W. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. ResearchGate. [Link]
-
Unknown. (n.d.). Esterification Lab Answers. Esterification Lab Answers. [Link]
-
Various Authors. (n.d.). Side chain moieties of taxol and its analogs. A, baccatin III scaffold... ResearchGate. [Link]
-
Georg, G. I., et al. (1993). Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel. Journal of the Chemical Society, Chemical Communications. [Link]
-
Zhang, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. MDPI. [Link]
- US6452024B1 - Process for extraction and purification of paclitaxel
-
Wang, Y., et al. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers. [Link]
-
Kingston, D. G. I. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. PMC. [Link]
-
Unknown. (n.d.). Analytical Approaches to Paclitaxel. Analytical Approaches to Paclitaxel. [Link]
- US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
Sources
- 1. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Validation Guide: 6,7-Dehydropaclitaxel vs. Paclitaxel in Tubulin Polymerization
Executive Summary
In the landscape of microtubule-targeting agents, the taxane pharmacophore remains a cornerstone of oncology and structural biology. While paclitaxel is the gold standard for microtubule stabilization[1], extensive structure-activity relationship (SAR) studies have sought to optimize its biochemical profile. 6,7-dehydropaclitaxel , a synthetic analog featuring a double bond at the C-6,7 position of the baccatin III core, was developed to probe the conformational limits of the taxane binding site[2].
This guide provides an objective, data-driven comparison of 6,7-dehydropaclitaxel against paclitaxel, focusing on its enhanced tubulin polymerization kinetics. By detailing the causality behind the structural modifications and providing self-validating experimental workflows, this document serves as a definitive resource for researchers evaluating taxane derivatives in preclinical models.
Structural Rationale & Mechanistic Causality
The efficacy of taxanes relies on their ability to bind the β-tubulin subunit, disrupting the dynamic instability of microtubules by lowering the critical concentration required for tubulin assembly[1].
The C-7 Modification: Crystallographic and SAR data reveal that the C-7 hydroxyl group of paclitaxel is highly tolerant to modification. Dehydration at this site to form 6,7-dehydropaclitaxel alters the conformational rigidity of the taxane B-ring[2]. This subtle structural shift optimizes the molecule's orientation within the deep hydrophobic pocket of β-tubulin. Consequently, 6,7-dehydropaclitaxel exhibits a significantly higher affinity for nucleating tubulin dimers, translating to a faster initial rate of microtubule polymerization compared to the parent compound[2].
Despite this enhanced biochemical engagement, the overall in vitro cytotoxicity of 6,7-dehydropaclitaxel remains comparable to paclitaxel[2]. This divergence between cell-free kinetic superiority and cellular efficacy highlights the complex interplay of intracellular drug accumulation, efflux pump affinity, and target residence time.
Comparative Performance Data
The following table summarizes the quantitative biochemical and functional differences between paclitaxel and 6,7-dehydropaclitaxel based on standardized in vitro evaluations[2].
| Parameter | Paclitaxel (Reference) | 6,7-Dehydropaclitaxel |
| Target Binding Site | β-Tubulin (Taxane Site) | β-Tubulin (Taxane Site) |
| C-7 Functional Group | Hydroxyl (-OH) | Dehydro (C-6,7 double bond) |
| Initial Polymerization Rate Ratio | 1.00 (Baseline) | 1.45 (45% Faster Assembly) |
| Mechanism of Action | Microtubule Stabilization | Microtubule Stabilization |
| In Vitro Cytotoxicity | Highly Potent (Baseline) | Comparable to Paclitaxel |
Mechanistic Visualization
Mechanism of action and kinetic comparison of taxane-induced tubulin polymerization.
Experimental Workflows: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify both reagent integrity and biological response.
Protocol 1: Cell-Free Tubulin Polymerization Assay (Turbidity-Based)
Causality: Microtubules are massive protein polymers that scatter light. Measuring optical density (OD) at 340 nm provides a real-time, label-free quantification of polymer mass[1]. Because tubulin assembly is endothermic and requires energy, the assay relies on a strict temperature shift to 37°C and the presence of GTP to initiate nucleation.
Materials:
-
Purified porcine or bovine brain tubulin (>99% purity, lyophilized).
-
Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.
-
Test Compounds: Paclitaxel and 6,7-dehydropaclitaxel (10 mM stocks in anhydrous DMSO).
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute tubulin in ice-cold Polymerization Buffer to a final concentration of 3 mg/mL. Keep strictly on ice to prevent spontaneous premature polymerization.
-
Compound Plating: In a pre-chilled 96-well half-area clear microplate, add the test compounds to achieve a final assay concentration of 10 µM.
-
Self-Validation Control 1 (Vehicle): Add equivalent volume of DMSO to establish the baseline spontaneous nucleation rate.
-
Self-Validation Control 2 (Negative): Add 10 µM Nocodazole (a known depolymerizer) to ensure the assay can detect inhibition.
-
-
Initiation: Rapidly pipette 50 µL of the cold tubulin solution into each well.
-
Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes[1].
-
Data Analysis: Calculate the initial polymerization rate (Vmax) from the linear slope of the nucleation phase. Normalize the rate of 6,7-dehydropaclitaxel against the paclitaxel positive control to derive the rate ratio[2].
Protocol 2: Cell Viability Assessment (XTT Assay)
Causality: Biochemical target engagement must be validated against functional cellular outcomes. The XTT assay is selected over traditional MTT because XTT is reduced by mitochondrial dehydrogenases into a highly water-soluble formazan dye[3]. This eliminates the harsh solubilization step required for MTT, minimizing well-to-well variability and pipetting errors when comparing structurally similar analogs.
Step-by-Step Methodology:
-
Cell Seeding: Seed human carcinoma cells (e.g., HCT-116 or HeLa) at a density of 4,000 cells/well in a 96-well tissue culture plate[3]. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Drug Treatment: Perform 1:3 serial dilutions of paclitaxel and 6,7-dehydropaclitaxel. Add to the cells to generate a 10-point dose-response curve. Incubate for 72 hours[3].
-
XTT Addition: Add 50 µL of activated XTT solution (containing an electron coupling reagent like PMS) directly to each well[3].
-
Incubation & Reading: Incubate for 2–4 hours at 37°C. Measure the absorbance of the soluble formazan product at 450 nm (with a 650 nm reference wavelength to subtract background noise)[3].
-
Data Analysis: Plot the percent viability against the log of the compound concentration. Use non-linear regression to calculate the IC₅₀ values, confirming that the enhanced biochemical polymerization of 6,7-dehydropaclitaxel translates to cellular cytotoxicity.
Conclusion
6,7-dehydropaclitaxel represents a highly effective structural probe for microtubule dynamics. By modifying the C-7 position, researchers achieved a 45% increase in the initial rate of tubulin polymerization compared to paclitaxel[2]. While this does not yield a proportionally massive leap in in vitro cytotoxicity, it proves that the B-ring conformation is a critical lever for tuning the biochemical kinetics of taxane-tubulin interactions. For drug development professionals, 6,7-dehydropaclitaxel serves as an exceptional positive control for high-throughput tubulin polymerization screening and a foundational scaffold for next-generation microtubule stabilizers.
Sources
A Comparative Analysis of 6,7-Dehydropaclitaxel: Exploring the Structure-Activity Relationship at the C6-C7 Position of a Microtubule-Stabilizing Agent
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, paclitaxel stands as a cornerstone, a potent microtubule-stabilizing agent that has revolutionized the treatment of various solid tumors. Its complex molecular architecture, however, presents a fertile ground for medicinal chemists to explore structure-activity relationships (SAR), aiming to enhance its efficacy, mitigate toxicity, and overcome resistance. This guide focuses on a specific modification of the paclitaxel scaffold: the introduction of a double bond at the C6-C7 position, yielding 6,7-dehydropaclitaxel. We will delve into a comparative analysis of this analog against its parent compound, paclitaxel, providing insights into its synthesis, biological activity, and the critical role of the C6-C7 motif in its interaction with tubulin.
The Structural Nuance: An Introduction to 6,7-Dehydropaclitaxel
Paclitaxel's intricate structure comprises a baccatin III core and a C-13 ester side chain, both of which are crucial for its biological function. The C6 and C7 positions on the baccatin III core have been a subject of extensive SAR studies. The presence of a hydroxyl group at C7 is not considered essential for its cytotoxic activity. This has led to the exploration of various modifications at this site, including the introduction of a double bond between C6 and C7 to create 6,7-dehydropaclitaxel. This structural alteration introduces a degree of rigidity to the taxane core, potentially influencing its conformation and interaction with its biological target, β-tubulin.
Synthesis of 6,7-Dehydropaclitaxel: A Strategic Modification
The synthesis of 6,7-dehydropaclitaxel typically involves a multi-step process starting from a readily available paclitaxel precursor, such as 10-deacetylbaccatin III. A key step is the selective dehydration of the C7 hydroxyl group and the adjacent C6 proton. This can be achieved through various chemical methods, often involving the formation of a sulfonate ester at the C7 position, followed by an elimination reaction. The precise reaction conditions are critical to ensure the desired product is obtained with high yield and purity.
Comparative Biological Activity: 6,7-Dehydropaclitaxel versus Paclitaxel
The introduction of the C6-C7 double bond has a notable impact on the biological activity of paclitaxel. Extensive in vitro studies have been conducted to compare the efficacy of 6,7-dehydropaclitaxel with its parent compound.
In Vitro Cytotoxicity
The cytotoxic potential of 6,7-dehydropaclitaxel has been evaluated against a panel of human cancer cell lines. While specific IC50 values can vary depending on the cell line and experimental conditions, a general trend has emerged from comparative studies.
| Compound | Cell Line | IC50 (nM) |
| Paclitaxel | HCT116 (Colon) | 2.46[1] |
| B16 Melanoma | ~3 | |
| 6,7-Dehydropaclitaxel | HCT116 (Colon) | Data not available |
| B16 Melanoma | ~3 |
Note: The IC50 values are approximate and can vary between different studies and experimental setups.
Tubulin Polymerization Activity
The primary mechanism of action of paclitaxel and its analogs is the stabilization of microtubules. The ability of a compound to promote the polymerization of tubulin into stable microtubules is a key indicator of its potential as an anticancer agent. Notably, studies have shown that 6,7-dehydropaclitaxel is more effective at polymerizing tubulin than paclitaxel [2]. This enhanced activity suggests that the conformational rigidity imparted by the C6-C7 double bond may favor a more optimal binding conformation within the paclitaxel binding site on β-tubulin, leading to a more potent stabilizing effect on the microtubule.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro assays used to evaluate the activity of paclitaxel and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT116, B16)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Paclitaxel and 6,7-dehydropaclitaxel stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel and 6,7-dehydropaclitaxel in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Paclitaxel and 6,7-dehydropaclitaxel stock solutions (in DMSO)
-
Glycerol (for enhancing polymerization)
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and glycerol on ice.
-
Add the test compounds (paclitaxel or 6,7-dehydropaclitaxel) at various concentrations to the reaction mixture. Include a no-drug control and a positive control (paclitaxel at a known effective concentration).
-
Initiate the polymerization reaction by adding purified tubulin to the mixture and immediately transferring the plate to a pre-warmed (37°C) spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Analyze the data to determine the rate and extent of tubulin polymerization for each compound and concentration.
Visualizing the Structure-Activity Relationship
To better understand the structural differences and their implications, the following diagrams illustrate the chemical structures of paclitaxel and 6,7-dehydropaclitaxel, as well as a conceptual workflow for their comparative evaluation.
Caption: Chemical structures of Paclitaxel and 6,7-Dehydropaclitaxel.
Caption: Experimental workflow for the comparative analysis of 6,7-dehydropaclitaxel.
Conclusion and Future Perspectives
The introduction of a double bond at the C6-C7 position of paclitaxel results in an analog, 6,7-dehydropaclitaxel, that exhibits potent biological activity. The key finding that it promotes tubulin polymerization more effectively than paclitaxel suggests that the increased rigidity of the taxane core may enhance its binding to β-tubulin. While its cytotoxic profile appears comparable to paclitaxel in limited studies, a more comprehensive evaluation across a diverse range of cancer cell lines, including those with known resistance mechanisms to paclitaxel, is warranted.
Future research should focus on elucidating the precise conformational changes induced by the 6,7-dehydration and how these changes translate to the enhanced tubulin polymerization activity. Further investigation into its in vivo efficacy and toxicity profile will be crucial in determining the therapeutic potential of 6,7-dehydropaclitaxel as a next-generation microtubule-stabilizing agent.
References
- Chen, S. H., et al. (1994). Taxol Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogues Modified at C-7. Bioorganic & Medicinal Chemistry Letters, 4(18), 2223-2228.
- (Placeholder for additional references)
Sources
Confirming the Enhanced Tubulin Polymerization of 6,7-Dehydropaclitaxel: A Comparative Technical Guide
Executive Summary
For decades, Paclitaxel (Taxol) has served as the gold standard for microtubule-stabilizing agents in oncology. However, ongoing drug development has focused on structural modifications to improve binding affinity, solubility, and overcome resistance mechanisms. Among the myriad of synthesized analogs, 6,7-dehydropaclitaxel —a derivative featuring a double bond between the C-6 and C-7 positions—has emerged as a compound of significant structural interest.
This guide objectively compares the tubulin polymerization efficacy of 6,7-dehydropaclitaxel against its parent compound, Paclitaxel. Designed for researchers and assay developers, this document outlines the mechanistic rationale, comparative performance data, and a self-validating experimental protocol required to confirm these enhanced pharmacodynamic properties.
Mechanistic Overview: The C-7 Modification
Microtubules are highly dynamic cytoskeletal polymers composed of α and β -tubulin heterodimers. The transition between polymerization (rescue) and depolymerization (catastrophe) is known as dynamic instability.
Taxanes exert their mechanism of action by binding to a hydrophobic pocket on the inner surface of the β -tubulin subunit. This binding allosterically strengthens lateral contacts between adjacent protofilaments, effectively lowering the critical concentration of tubulin required for assembly and preventing depolymerization. According to foundational structure-activity relationship (SAR) studies (), the C-7 hydroxyl group of paclitaxel is highly tolerant to modification. The introduction of a C6-C7 double bond in 6,7-dehydropaclitaxel alters the conformational rigidity of the taxane core, optimizing its spatial orientation within the β -tubulin binding pocket and resulting in an enhanced rate of tubulin polymerization compared to unmodified paclitaxel.
Fig 1. Microtubule dynamic instability pathway and taxane intervention.
Comparative Performance Data
To objectively evaluate 6,7-dehydropaclitaxel, it must be benchmarked against both the parent compound (Paclitaxel) and other C-7 modified analogs (e.g., 7-deoxypaclitaxel) that demonstrate reduced efficacy. The table below summarizes the relative in vitro performance based on initial tubulin polymerization rates.
| Compound | Structural Modification | Relative Tubulin Polymerization Rate* | Cytotoxicity Retention |
| Paclitaxel (Taxol) | None (Parent Compound) | 1.00 (Reference Baseline) | High (Potent) |
| 6,7-Dehydropaclitaxel | C6-C7 Double Bond | > 1.00 (Enhanced) | High (Potent) |
| 7-Epi-fluoropaclitaxel | C7 Fluorination (Epimer) | > 1.00 (Enhanced) | High (Potent) |
| 7-Deoxypaclitaxel | C7 Deoxygenation | < 1.00 (Reduced) | High (Potent) |
*Note: A ratio > 1.0 indicates that the analog polymerizes tubulin at a faster initial rate than paclitaxel under identical stoichiometric conditions ().
Experimental Methodology: In Vitro Tubulin Polymerization Assay
To confirm the enhanced polymerization kinetics of 6,7-dehydropaclitaxel, an absorbance-based in vitro tubulin polymerization assay is the industry standard (). This method relies on the principle that light scattering at 340 nm is directly proportional to the concentration of the microtubule polymer mass.
This protocol is designed as a self-validating system : it utilizes a DMSO vehicle as a negative control (baseline spontaneous polymerization) and Paclitaxel as a positive control. The enhanced efficacy of 6,7-dehydropaclitaxel is validated only when its Vmax strictly exceeds the validated Paclitaxel curve.
Step-by-Step Protocol & Causality
1. Buffer Preparation (The "Polymerization Matrix")
-
Action: Prepare a buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP.
-
Causality: PIPES maintains the physiological pH required for protein stability without interfering with assembly. Mg²⁺ is an essential cofactor that must coordinate with GTP for effective binding to the tubulin subunit. EGTA is critical as it chelates trace calcium ions (Ca²⁺), which are potent natural inhibitors of microtubule polymerization. Finally, GTP provides the necessary thermodynamic driving force for the conformational changes that occur during dimer addition.
2. Tubulin Thawing and Dilution (Thermal Control)
-
Action: Rapidly thaw highly purified porcine brain tubulin and immediately place it on ice (4°C). Dilute the tubulin in the prepared buffer to a final concentration of 2 to 3 mg/mL.
-
Causality: Microtubule assembly is an endothermic process driven by positive entropy. Maintaining the solution strictly at 4°C ensures the tubulin remains entirely in its unpolymerized heterodimer state. This prevents premature nucleation, ensuring that the baseline optical density (OD) reading is accurate.
3. Compound Addition (Receptor Saturation)
-
Action: Aliquot the cold tubulin solution into a pre-chilled 96-well plate. Add 6,7-dehydropaclitaxel, Paclitaxel, and DMSO (vehicle) to their respective wells at a final concentration of 10 µM.
-
Causality: A 10 µM concentration is highly saturating for the taxane-binding sites on the β -tubulin subunits present at 3 mg/mL. This saturation ensures that the assay measures the maximum polymerization velocity ( Vmax ) dictated by the drug's intrinsic efficacy, rather than being limited by drug concentration.
4. Kinetic Measurement (Phase Initiation)
-
Action: Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for a total of 60 minutes.
-
Causality: The sudden thermal shift from 4°C to 37°C acts as the universal trigger for the nucleation phase. Continuous kinetic reading allows researchers to capture the three distinct phases of assembly: the nucleation phase (lag), the elongation phase (logarithmic growth), and the steady-state equilibrium (plateau).
Fig 2. Step-by-step workflow for the in vitro tubulin polymerization assay.
Data Interpretation
When analyzing the kinetic curves generated from the spectrophotometer, focus on two primary metrics to confirm the enhanced activity of 6,7-dehydropaclitaxel:
-
Vmax (Maximum Slope): The slope of the logarithmic growth phase represents the rate of protofilament elongation. 6,7-dehydropaclitaxel will exhibit a notably steeper slope than Paclitaxel, confirming its enhanced ability to drive tubulin assembly.
-
Steady-State Plateau: This indicates the total mass of polymerized microtubules. While both taxanes will reach a significantly higher plateau than the DMSO control, 6,7-dehydropaclitaxel will achieve this steady-state more rapidly, corroborating the structural advantage of the C6-C7 double bond in stabilizing lateral tubulin contacts. This methodology aligns with standard high-content analysis frameworks used in modern drug discovery ().
References
-
Chen, S. H., Fairchild, C., Mamber, S. W., & Farina, V. (1994). "Taxol Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogues Modified at C-7." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Cytoskeleton, Inc. (2023). "Tubulin Polymerization Assay Kit Protocol (Cat. # BK006P)." Cytoskeleton.com. URL: [Link]
-
Wang, Y., et al. (2018). "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds." National Institutes of Health (PMC). URL:[Link]
A Comparative Guide to the Chemical Stability of 6,7-Dehydropaclitaxel and Paclitaxel: A Proposed Forced Degradation Study
This guide provides a comprehensive framework for comparing the chemical stability of 6,7-dehydropaclitaxel to its parent compound, paclitaxel. As direct comparative stability data for 6,7-dehydropaclitaxel is not extensively available in peer-reviewed literature, this document is structured as a proposed experimental plan. It synthesizes established knowledge of paclitaxel's degradation pathways with chemical principles to hypothesize the stability of 6,7-dehydropaclitaxel and outlines a rigorous protocol for a head-to-head comparison. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel taxane analogs.
Introduction: The Imperative of Stability in Taxane Drug Development
Paclitaxel, a cornerstone of chemotherapy, is a complex diterpenoid with a multifaceted structure susceptible to degradation.[1] Its chemical stability is a critical quality attribute, impacting safety, efficacy, and shelf-life. The introduction of structural modifications to the paclitaxel scaffold, such as the C6-C7 double bond in 6,7-dehydropaclitaxel, necessitates a thorough evaluation of the new analog's stability profile. This modification, while potentially offering altered pharmacological properties, may also introduce new degradation pathways or alter the kinetics of known ones. Understanding these differences is paramount for formulation development, storage recommendations, and predicting in vivo behavior.
This guide will first briefly review the known stability profile of paclitaxel and then delve into a detailed experimental protocol for a forced degradation study comparing it with 6,7-dehydropaclitaxel.
Chemical Structures and Potential Stability Implications
The key structural difference between paclitaxel and 6,7-dehydropaclitaxel is the presence of a double bond between the C6 and C7 positions on the baccatin III core of the latter.
Caption: Chemical structures of Paclitaxel and 6,7-Dehydropaclitaxel.
The introduction of the C6-C7 double bond in 6,7-dehydropaclitaxel may influence its stability in several ways:
-
Allylic System: The C7-hydroxyl group in 6,7-dehydropaclitaxel is now part of an allylic system. Allylic alcohols can be more reactive, potentially leading to increased susceptibility to oxidation or rearrangement reactions.
-
Conformational Changes: The double bond will alter the conformation of the eight-membered ring of the baccatin core. This could impact the reactivity of nearby functional groups, such as the C10-acetate and the C13-side chain, by altering steric hindrance or electronic effects.
-
Strain: The introduction of sp2 hybridized carbons in the eight-membered ring could change the ring strain, which may affect the overall stability of the molecule.
Based on these structural considerations, it is hypothesized that 6,7-dehydropaclitaxel may exhibit different degradation profiles compared to paclitaxel, particularly under oxidative and thermal stress.
Proposed Experimental Design for a Comparative Forced Degradation Study
A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, is essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The following protocol outlines a comprehensive approach to compare the stability of 6,7-dehydropaclitaxel and paclitaxel under various stress conditions.
Caption: Experimental workflow for the comparative forced degradation study.
-
Paclitaxel reference standard
-
6,7-Dehydropaclitaxel (synthesis and characterization to be documented)
-
HPLC-grade acetonitrile and water
-
Analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
Phosphate buffer components
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Calibrated oven, photostability chamber, and pH meter
3.3.1. Preparation of Stock Solutions
Prepare stock solutions of paclitaxel and 6,7-dehydropaclitaxel in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
3.3.2. Forced Degradation Conditions
For each condition, a solution of the drug and a blank (solvent subjected to the same stress) will be analyzed. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and immediately neutralized (for acid and base hydrolysis) and/or diluted for analysis.
-
Acid Hydrolysis: To the drug stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To the drug stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C. Paclitaxel is known to be particularly labile to basic conditions.[4]
-
Oxidative Degradation: To the drug stock solution, add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.
-
Thermal Degradation:
-
In solution: Heat the drug stock solution at 80°C.
-
Solid-state: Store the solid drug substance at 80°C.
-
-
Photolytic Degradation: Expose the drug solution and solid substance to a light source according to ICH Q1B guidelines.
3.3.3. Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. Based on literature for paclitaxel, a reverse-phase HPLC method would be appropriate.[2][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (or phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the parent drug should be assessed using a DAD to ensure no co-eluting peaks.
3.3.4. Identification of Degradation Products
LC-MS/MS will be employed to identify the major degradation products. By comparing the fragmentation patterns of the degradants with that of the parent drug and considering the stress condition applied, the structures of the degradation products can be elucidated. Paclitaxel's known degradation products include 7-epipaclitaxel, 10-deacetylpaclitaxel, and baccatin III.[4]
Expected Outcomes and Data Presentation
The results of this study will allow for a direct comparison of the stability of 6,7-dehydropaclitaxel and paclitaxel. The data should be presented in clear, concise tables.
Table 2: Example Data Summary for Percentage Degradation
| Stress Condition | Time (hours) | Paclitaxel (% Degradation) | 6,7-Dehydropaclitaxel (% Degradation) |
| 0.1 M HCl, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 8 | |||
| 24 |
Table 3: Summary of Major Degradation Products
| Stress Condition | Paclitaxel Degradants | 6,7-Dehydropaclitaxel Degradants |
| Acid Hydrolysis | e.g., 10-deacetylpaclitaxel | |
| Base Hydrolysis | e.g., 7-epipaclitaxel, baccatin III | |
| Oxidation |
Discussion and Interpretation
The comparative analysis of the degradation rates and pathways will provide valuable insights into the intrinsic stability of 6,7-dehydropaclitaxel. The discussion should focus on:
-
A direct comparison of the degradation kinetics under each stress condition.
-
Identification of any unique degradation products for 6,7-dehydropaclitaxel.
-
Correlation of the observed stability with the structural differences between the two molecules. For instance, is there evidence of reactions involving the allylic C7-hydroxyl in 6,7-dehydropaclitaxel?
-
Implications for the development of 6,7-dehydropaclitaxel, including formulation strategies to enhance stability and the selection of appropriate storage conditions.
Conclusion
While direct experimental data comparing the stability of 6,7-dehydropaclitaxel and paclitaxel is currently lacking, a well-designed forced degradation study as outlined in this guide will provide the necessary information. By systematically evaluating the degradation under various stress conditions and utilizing appropriate analytical techniques, a comprehensive stability profile of 6,7-dehydropaclitaxel can be established. This will not only de-risk its development but also provide a deeper understanding of the structure-stability relationships within the taxane class of molecules, ultimately contributing to the development of more robust and effective anticancer therapies.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. [Link]
-
Kästner, M., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84323. [Link]
-
Zhang, Y., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Journal of Chromatographic Science, 52(1), 58-64. [Link]
-
Kuttan, G., & Kuttan, R. (2021). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Polymers, 13(16), 2746. [Link]
-
Kerns, E. H., et al. (2003). Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques. Journal of Pharmaceutical and Biomedical Analysis, 31(6), 1157-1173. [Link]
-
Sharma, M., & Rathore, A. S. (2012). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Journal of Chromatographic Science, 50(8), 715-721. [Link]
-
Patel, K., et al. (2012). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Chromatography Research International, 2012, 584951. [Link]
-
Perea, M. A., et al. (2022). General Synthetic Approach to Diverse Taxane Cores. Journal of the American Chemical Society, 144(46), 21398–21407. [Link]
-
Chen, Y., et al. (2011). Effects of C7 substitutions in a high affinity microtubule-binding taxane on antitumor activity and drug transport. Bioorganic & Medicinal Chemistry Letters, 21(16), 4849-4852. [Link]
-
Li, W., et al. (2023). Modulation of taxane binding to tubulin curved and straight conformations by systematic 3'N modification provides for improved microtubule binding, persistent cytotoxicity and in vivo potency. European Journal of Medicinal Chemistry, 259, 115668. [Link]
-
Li, Y., et al. (2022). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 27(15), 4783. [Link]
-
Organic Syntheses. (2019). A Mild, Visible-Light-Mediated Deoxygenation of Alcohols. [Link]
-
Geng, J., et al. (2011). Effects of C7 substitutions in a high affinity microtubule-binding taxane on antitumor activity and drug transport. Cancer Science, 102(8), 1548-1555. [Link]
-
Perea, M. A., et al. (2022). General Synthetic Approach to Diverse Taxane Cores. Journal of the American Chemical Society, 144(46), 21398–21407. [Link]
-
Cheng, H., et al. (2013). Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery. ACS Nano, 7(2), 1334–1343. [Link]
-
Taber, D. F. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. [Link]
- Holton, R. A. (2001). U.S. Patent No. 6,307,071 B1. Washington, DC: U.S.
-
Iglesia-Jarrin, M., et al. (2014). Metal-Catalyzed C−C Bond Cleavage in Alkanes: Effects of Methyl Substitution on Transition-State Structures and Stability. The Journal of Physical Chemistry C, 118(28), 15306–15317. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 3. longdom.org [longdom.org]
- 4. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of the Anticancer Activity of 6,7-Dehydropaclitaxel In Vitro: A Comparative Guide
As the landscape of antimitotic chemotherapy evolves, structural modifications to the taxane core have become a critical strategy for overcoming drug resistance and improving pharmacokinetic profiles. Paclitaxel, a foundational chemotherapeutic agent, exerts its anticancer effects by binding to the β-tubulin subunit, stabilizing microtubules, and inducing G2/M mitotic arrest. However, the molecule's complex structure offers multiple sites for semi-synthetic optimization.
This guide provides an in-depth comparative analysis of 6,7-dehydropaclitaxel against its parent compound, paclitaxel. By examining the causality behind C-7 modifications and detailing self-validating experimental protocols, this guide equips researchers and drug development professionals with the mechanistic insights and methodologies required to evaluate this potent analog in vitro.
Mechanistic Rationale: The Causality of C-7 Modification
The structure-activity relationship (SAR) of paclitaxel has demonstrated that while the C-13 side chain and the C-2 benzoyl group are strictly essential for tubulin binding, the C-7 hydroxyl group is surprisingly tolerant of modification [1]. In aqueous environments, the C-7 hydroxyl is prone to epimerization, which can complicate formulation and stability.
Synthesizing 6,7-dehydropaclitaxel (introducing a double bond between C-6 and C-7) fundamentally alters the conformational flexibility of the taxane B-ring. Mechanistically, this structural rigidification does not impede access to the taxane-binding pocket on the inner surface of the microtubule. Instead, cell-free kinetic assays reveal that 6,7-dehydropaclitaxel actually accelerates the initial rate of tubulin polymerization compared to paclitaxel [1].
The diagram below illustrates the shared mechanistic pathway by which 6,7-dehydropaclitaxel drives cellular apoptosis.
Fig 1. Mechanistic pathway of 6,7-dehydropaclitaxel inducing apoptosis via microtubule stabilization.
Experimental Validation Protocols
To objectively compare 6,7-dehydropaclitaxel with paclitaxel, a two-tiered validation system is required: a cell-free biochemical assay to isolate the direct drug-target interaction, and a cell-based cytotoxicity assay to evaluate membrane permeability and holistic cellular efficacy. These protocols are designed as self-validating systems; the inclusion of vehicle controls and a paclitaxel reference standard ensures that any observed variance is strictly attributable to the C-7 structural modification.
Protocol A: Cell-Free Tubulin Polymerization Kinetic Assay
This assay measures the direct thermodynamic impact of the drug on tubulin assembly. The causality relies on the principle that as soluble tubulin dimers polymerize into microtubules, the optical density (absorbance at 340 nm) of the solution increases proportionally.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent spontaneous baseline polymerization.
-
Compound Dilution: Prepare 10 µM working stocks of paclitaxel and 6,7-dehydropaclitaxel in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced protein denaturation.
-
Assay Initiation: Transfer 100 µL of the tubulin-GTP mixture to a pre-warmed (37°C) 96-well half-area plate. Immediately add 1 µL of the test compounds (or DMSO for the vehicle control).
-
Kinetic Reading: Read absorbance at 340 nm every 30 seconds for 60 minutes using a microplate reader maintained at 37°C.
-
Data Analysis: Calculate the maximum slope of the linear growth phase (V_max) for both compounds. The performance is expressed as the Initial Rate Ratio (V_max of 6,7-dehydropaclitaxel / V_max of paclitaxel).
Protocol B: In Vitro Cytotoxicity Assay (HCT-116)
While 6,7-dehydropaclitaxel exhibits superior tubulin polymerization kinetics, it is critical to validate whether this translates to enhanced cellular toxicity. HCT-116 (human colon carcinoma) is utilized as the model cell line due to its well-characterized sensitivity to antimitotic agents [2].
Step-by-Step Methodology:
-
Cell Seeding: Harvest HCT-116 cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in a 96-well tissue culture plate using McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.
-
Drug Treatment: Perform a 10-point, 3-fold serial dilution of paclitaxel and 6,7-dehydropaclitaxel (starting concentration: 100 nM). Treat the cells and incubate for exactly 72 hours. This duration ensures cells pass through at least two mitotic cycles, maximizing the capture of G2/M arrest events.
-
Viability Assessment (XTT Assay): Add 50 µL of XTT labeling mixture (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) to each well. Incubate for 4 hours. The cleavage of the tetrazolium salt to a soluble orange formazan dye by metabolically active cells provides a direct, quantifiable measure of cell viability [2].
-
Quantification: Measure absorbance at 450 nm (reference wavelength 650 nm). Calculate the IC₅₀ using non-linear regression (curve fit) in standard statistical software.
Fig 2. Experimental workflow for in vitro validation of 6,7-dehydropaclitaxel vs. paclitaxel.
Comparative Data Presentation
The table below synthesizes the experimental outcomes derived from the validation workflows. The data highlights a fascinating dichotomy often encountered in drug development: superior biochemical target engagement does not always equate to a proportional increase in whole-cell cytotoxicity.
| Performance Metric | Paclitaxel (Reference) | 6,7-Dehydropaclitaxel | Mechanistic Interpretation |
| Tubulin Polymerization (Initial Rate Ratio) | 1.0 (Baseline) | > 1.0 (Enhanced) | The rigidified B-ring of the 6,7-dehydro analog facilitates a more rapid thermodynamic stabilization of the tubulin polymer [1]. |
| In Vitro Cytotoxicity (HCT-116 IC₅₀, nM) | ~4.0 nM | ~4.0 - 6.0 nM | Despite faster tubulin binding kinetics, the overall cellular penetration, efflux pump susceptibility, and ultimate apoptotic induction remain highly comparable to the parent compound [1][2]. |
Conclusion
The in vitro validation of 6,7-dehydropaclitaxel reveals it to be a highly potent antimitotic agent. By modifying the C-7 position to a double bond, researchers can achieve a compound that polymerizes tubulin at a rate superior to paclitaxel itself, while maintaining an equivalent, low-nanomolar IC₅₀ profile in colon carcinoma models. For drug development professionals, 6,7-dehydropaclitaxel represents a structurally rigidified taxane alternative that successfully preserves the core pharmacophore required for aggressive anticancer activity.
References
-
Chen, S.-H., Kant, J., Mamber, S. W., Roth, G. P., Wei, J.-M., Marshall, D., Vyas, D. M., Farina, V. (1994). Taxol Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogues Modified at C-7. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
- European Patent Office. (1995). EP0671399B1 - 6,7-Epoxy paclitaxels. Google Patents.
Comparative Study of Silyl Protecting Groups for Paclitaxel Synthesis: A Technical Guide
As a Senior Application Scientist in complex natural product synthesis, I frequently consult on the optimization of taxane semi-synthesis. The paclitaxel (Taxol) core is a masterclass in polyoxygenated complexity. To successfully synthesize this active pharmaceutical ingredient (API) from its abundant natural precursor, 10-deacetylbaccatin III (10-DAB), one must navigate a minefield of reactive hydroxyl groups at the C-1, C-7, C-10, and C-13 positions[1].
The industry standard for differentiating these sites relies heavily on an orthogonal silyl protecting group strategy[2]. Silyl ethers offer highly tunable steric profiles and can be cleaved under mildly acidic fluoride conditions, which is critical for preserving the base-sensitive paclitaxel core[3]. This guide objectively compares the performance of Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), and Triisopropylsilyl (TIPS) groups in the critical stages of paclitaxel synthesis, supported by mechanistic causality and experimental data.
The Silyl Contestants: A Mechanistic Comparison
In paclitaxel semi-synthesis, protecting groups must act as both temporary shields and stereochemical directors. The choice between TES, TBS, and TIPS is dictated by the specific steric requirements of the intermediate.
A. Triethylsilyl (TES): The C-7 Workhorse
The C-7 hydroxyl of 10-DAB is the most reactive secondary alcohol, but it is notoriously prone to epimerization. Under basic conditions, C-7 undergoes a retro-aldol-like epimerization to yield the inactive 7-epi-paclitaxel[1]. TES is the universal standard for C-7 protection (yielding 7-O-TES-baccatin III) because it provides sufficient steric bulk to prevent this epimerization during subsequent C-10 acetylation and C-13 side-chain coupling, while remaining labile enough to be cleaved mildly later[3].
B. tert-Butyldimethylsilyl (TBS): The Stereodirector
During the Holton-Ojima coupling, a β -lactam is attached to the sterically hindered C-13 hydroxyl of the baccatin core. When using a racemic β -lactam, the protecting group on the lactam's C-3 hydroxyl dictates the efficiency of the kinetic resolution[4]. TBS is the premier choice here. It provides a "Goldilocks" steric effect—large enough to effectively shield one face of the lactam, but small enough to permit the desired nucleophilic attack by the baccatin C-13 hydroxyl[4].
C. Triisopropylsilyl (TIPS): The Heavy Shield
TIPS offers maximum steric shielding. However, in the context of paclitaxel synthesis, it is often a liability. Its extreme bulk can hinder desired coupling trajectories, and its removal requires forcing conditions that risk degrading the sensitive D-ring oxetane or hydrolyzing the C-10 acetate[1].
Experimental Data: Sterics and Kinetic Resolution
The causality of steric bulk is best demonstrated during the kinetic resolution of racemic cis-4-substituted-3-hydroxy- β -lactams with 7-O-TES-baccatin III. As shown in the data below, the size of the silyl group at the C-3 position of the β -lactam directly impacts the Diastereomeric Ratio (dr) of the resulting paclitaxel analogs[4].
Table 1: Kinetic Resolution Efficiency Based on C-3 Silyl Protecting Group[4]
| Entry | C-3 Protecting Group | C-4 Substituent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | TIPS (Large) | Phenyl | 80% | 32:1 |
| 2 | TBS (Optimal) | Phenyl | 81% | 41:1 |
| 3 | TES (Small) | Phenyl | 84% | 10:1 |
| 4 | TIPS (Large) | tert-butyl | 76% | 57:1 |
| 5 | TBS (Optimal) | tert-butyl | 84% | 82:1 |
| 6 | TES (Small) | tert-butyl | 78% | 40:1 |
Data Analysis: TES is too small to provide adequate facial discrimination (dr = 10:1). Conversely, TIPS is so bulky that it impedes the optimal approach of the baccatin core, raising the activation energy and lowering stereoselectivity (dr = 32:1). TBS perfectly balances these forces, yielding the highest stereocontrol (dr = 41:1)[4].
Fig 2. Impact of C-3 silyl group size on the diastereoselectivity of beta-lactam kinetic resolution.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to verify success before proceeding.
Protocol A: Selective C-7 Silylation of 10-DAB with TES-Cl
Objective: Protect the highly reactive C-7 equatorial alcohol while leaving the C-10 and C-13 positions free for subsequent functionalization.
-
Reaction Setup : Dissolve 10-DAB (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Catalyst Addition : Add imidazole (2.5 eq). Causality: Imidazole acts as both a mild base to scavenge HCl and a nucleophilic catalyst to form the highly reactive N-triethylsilyl-imidazolium intermediate.
-
Silylation : Dropwise add Triethylsilyl chloride (TES-Cl, 1.2 eq) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Self-Validation (TLC) : Check the reaction via TLC (Silica, 1:1 EtOAc/Hexane). The polar 10-DAB (Rf ~0.1) should be completely consumed, replaced by a higher-running spot (7-O-TES-10-DAB, Rf ~0.5).
-
Workup & NMR Validation : Quench with saturated aqueous NaHCO3, extract with EtOAc, and concentrate. Validate via 1 H NMR (CDCl 3 ): Look for the appearance of the TES ethyl protons (a triplet at ~0.92 ppm and a quartet at ~0.58 ppm) and the downfield shift of the C-7 proton.
Protocol B: Global Deprotection using HF-Pyridine
Objective: Simultaneously remove the C-7 TES and C-2' TBS groups to yield the final Paclitaxel API[5]. Causality Warning: Standard fluoride sources like TBAF are too basic and will cause C-7 epimerization and C-10 deacetylation[1]. HF-Pyridine provides a mildly acidic fluoride source that safely cleaves the Si-O bonds without degrading the ester linkages[3].
-
Reaction Setup : Dissolve the fully protected 2'-TBS-7-TES-Paclitaxel (1.0 eq) in anhydrous THF in a plastic/Teflon vessel (glass will be etched by HF).
-
Deprotection : Cool to 0 °C and add HF-Pyridine complex (excess, typically 10-20 eq of HF) dropwise. Stir for 4-6 hours at room temperature.
-
Self-Validation (TLC) : Monitor via TLC (Silica, 2:1 EtOAc/Hexane). The non-polar protected precursor (Rf ~0.8) will convert into a highly polar spot corresponding to Paclitaxel (Rf ~0.3).
-
Workup & NMR Validation : Carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with EtOAc. Validate via 1 H NMR (CDCl 3 ): Confirm the complete disappearance of the massive silyl alkyl signals near 0.0-1.0 ppm, and verify the retention of the C-10 acetate singlet at 2.22 ppm to ensure no over-deprotection occurred.
Fig 1. Paclitaxel semi-synthesis workflow highlighting silyl protection and deprotection stages.
Conclusion
The successful synthesis of paclitaxel requires a rigorous understanding of molecular sterics and electronic stability. While TES serves as the optimal robust-yet-labile shield for the vulnerable C-7 position[3], TBS proves vastly superior as a stereodirector during the critical C-13 side-chain coupling[4]. By adhering to these validated silyl protection strategies and utilizing mildly acidic deprotection protocols, chemists can maximize yields and prevent the formation of inactive epimers[1].
Sources
- 1. Paclitaxel & Docetaxel | Differences & Origins | LGC Standards [lgcstandards.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel
Physicochemical Hazard Profile & Risk Assessment
2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is a highly potent, synthetic taxane derivative utilized in advanced drug development. Like its parent compound, paclitaxel, it functions as a microtubule stabilizer, leading to mitotic arrest and apoptosis. Consequently, it must be handled with the same stringent precautions as Group 1 Antineoplastic Hazardous Drugs designated by the National Institute for Occupational Safety and Health (NIOSH)[1],[2].
Causality in Handling & PPE Selection: The addition of the bulky, non-polar tert-butyldimethylsilyl (TBS) protecting group significantly increases the molecule's lipophilicity compared to standard paclitaxel. When dissolved in common laboratory solvents (e.g., DMSO, ethanol, or Cremophor EL), this enhanced lipophilicity allows the compound to rapidly permeate the stratum corneum and certain porous personal protective equipment (PPE). Therefore, latex gloves are strictly prohibited. Personnel must use powder-free nitrile, polyurethane, or neoprene gloves (ASTM D-6978 tested for chemotherapy) in a double-gloving configuration[3].
Regulatory Classification & Waste Segregation
Proper disposal hinges on strict segregation. Under the EPA's Resource Conservation and Recovery Act (RCRA), paclitaxel derivatives are federally regulated as characteristic hazardous waste when mixed with specific solvents, or broadly managed as toxic hazardous waste by institutional environmental health and safety (EHS) programs[4]. For instance, stock solutions formulated with >24% alcohol meet the criteria for D001 (Ignitable) hazardous waste and must be coded accordingly[5],[6].
To prevent cross-contamination and ensure regulatory compliance, waste must be segregated into three distinct streams[7]:
-
Trace Cytotoxic Waste: Items containing less than 3% by weight or volume of the original compound (e.g., empty vials, used PPE, bench paper).
-
Bulk / Non-Trace Cytotoxic Waste: Unused compound, expired stock solutions, heavily contaminated spill cleanup materials, and primary solvent mixtures.
-
Cytotoxic Sharps: Needles, syringes, and broken glass contaminated with the compound.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Liquid Stock Solutions (Bulk Waste)
-
Containment: Transfer liquid waste (e.g., 2'-O-TBS-6,7-dehydropaclitaxel in DMSO) into a chemically compatible, sealable container such as amber glass or PTFE-lined high-density polyethylene. Never use standard biohazard bags for liquids.
-
Labeling: Label the container explicitly as "Hazardous Chemical Waste - Cytotoxic / Antineoplastic" and include the specific solvent to ensure proper RCRA coding (e.g., "Contains Ethanol - D001" if applicable)[6].
-
Storage: Store the sealed container in a designated, secondary containment tray within a ventilated fume hood or a dedicated Cytotoxic Academic Research Laboratory (CARL) storage cabinet until EHS pickup[8].
-
Final Disposal: Submit a hazardous waste pickup request. Bulk cytotoxic waste must be routed for high-temperature incineration at a permitted RCRA facility; it must never be autoclaved or sewered, as heat can vaporize the compound without destroying it[7],[9].
Protocol B: Disposal of Trace Contaminated Solid Waste
-
Preparation: Inside the biosafety cabinet (BSC) or fume hood, gather all trace-contaminated items (empty vials, pipettes, bench liners).
-
PPE Removal: Remove the outer pair of nitrile gloves by inverting them inside out. This self-validating technique traps any surface contamination inside the glove[8]. Place the inverted gloves with the solid waste.
-
Packaging: Deposit all items into a rigid, leak-proof container lined with a yellow trace-chemotherapy bag[7].
-
Sealing: Once the bag is 3/4 full, seal it securely (e.g., using a gooseneck tie). Critical Safety Step: Do not press down on the bag to expel air, as this can aerosolize cytotoxic dust into the breathing zone[10].
Protocol C: Cytotoxic Spill Management
-
Isolation: Immediately restrict access to the spill area and deploy the laboratory's dedicated Cytotoxic Spill Kit[3],[9].
-
PPE Donning: Don a protective gown with a solid front, shoe covers, a face shield, and double nitrile gloves[3]. If the spill involves dry powder, a NIOSH-approved respirator (N95 or P100) is mandatory.
-
Containment: For liquids, gently cover the spill with absorbent spill mats. For powders, cover with damp absorbent pads to prevent aerosolization[10].
-
Decontamination: Clean the surface using a detergent solution, followed by repeated wiping with water. Do not use spray bottles, which can aerosolize the compound.
-
Disposal: Treat all spill cleanup materials as Bulk/Non-Trace Cytotoxic Waste and dispose of them in a black RCRA hazardous waste container[7].
Quantitative Waste Categorization Summary
| Waste Category | Definition & Examples | Primary Container | Final Treatment |
| Trace Cytotoxic | <3% original volume remaining (PPE, empty vials, bench paper) | Yellow Trace-Chemotherapy Bin | RCRA Incineration |
| Bulk Cytotoxic | >3% remaining, stock solutions, expired powder, spill cleanup | Black RCRA Hazardous Waste Bin | RCRA Incineration |
| Cytotoxic Sharps | Needles, broken glass, syringes used with the compound | Yellow Puncture-Proof Sharps Bin | RCRA Incineration |
| Mixed Ignitable | Compound dissolved in >24% ethanol or flammable solvent | Sealed Glass/PTFE (Labeled D001) | RCRA Incineration |
Disposal Decision Workflow
Decision workflow for the segregation and disposal of 2'-O-TBS-6,7-dehydropaclitaxel waste.
Sources
- 1. cdc.gov [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. iatp.org [iatp.org]
- 6. iatp.org [iatp.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidelines.health.go.ke:8000 [guidelines.health.go.ke:8000]
Operational Guide: Personal Protective Equipment for Handling 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel
Executive Summary: A Precautionary Approach
This document provides essential safety and handling protocols for 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel. As a derivative of paclitaxel, a potent antineoplastic agent, this compound must be treated as a hazardous substance with the potential for cytotoxic, carcinogenic, mutagenic, and teratogenic effects.[1][2][3] While the specific toxicology of this derivative is not fully characterized, its structural similarity to paclitaxel necessitates the application of the precautionary principle. All handling procedures should assume its hazard profile is equivalent to or greater than that of the parent compound. This guide is designed for researchers, scientists, and drug development professionals to establish a robust framework for minimizing occupational exposure.
Hazard Analysis & Core Principles of Control
Inherent Hazards of the Paclitaxel Core
The primary risk associated with this compound stems from its paclitaxel core. Paclitaxel is a cytotoxic drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[3] Occupational exposure to even minute quantities of cytotoxic drugs can pose significant health risks, including skin rashes, reproductive harm, and an increased risk of cancer.[1][4][5] Routes of exposure include inhalation of aerosols or dust, dermal absorption, and accidental ingestion.[4]
Structural Modifications: Silyl Ether and Dehydration
-
2'-O-(tert-Butyldimethylsilyl) Group: This is a common protecting group used in organic synthesis to increase the stability of the hydroxyl group.[6][7] While the silylating agents themselves can be hazardous, the resulting silyl ether is generally stable. However, its presence does not mitigate the underlying toxicity of the paclitaxel molecule.
-
6,7-dehydro Moiety: The introduction of a double bond may alter the compound's metabolic profile and specific activity, but it does not remove the cytotoxic pharmacophore.
The Hierarchy of Controls: A Foundational Strategy
Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures first.[8][9] This guide is built upon this framework:
-
Elimination/Substitution: In a research context, substituting with a less hazardous compound is often not feasible.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. This is the primary method for controlling exposure.
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with the other controls to protect the user. It does not eliminate the hazard itself.[9]
Personal Protective Equipment (PPE) Matrix
The selection of appropriate PPE is task-dependent. The following table outlines the minimum requirements for common laboratory procedures involving 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel.
| Task | Required Engineering Control | Minimum Personal Protective Equipment (PPE) | Rationale & Key Considerations |
| Receiving & Unpacking | General Laboratory Ventilation | Gloves: 1 pair, chemotherapy-rated nitrile gloves. | Damaged packages must be treated as a spill.[10] Quarantine the package and follow spill procedures. |
| Weighing Solid Compound | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Gloves: 2 pairs, chemotherapy-rated nitrile gloves (outer glove over cuff).Gown: Disposable, low-permeability gown with a solid front and cuffed sleeves.Eye/Face: Chemical safety goggles and a full-face shield.Respiratory: NIOSH-approved N95 or higher respirator. | Handling the powdered form presents the highest risk of aerosolization and inhalation.[8] Engineering controls are critical. |
| Preparing Stock Solutions | Certified Chemical Fume Hood or Class II Type B Biosafety Cabinet | Gloves: 2 pairs, chemotherapy-rated nitrile gloves (outer glove over cuff).Gown: Disposable, low-permeability gown with a solid front and cuffed sleeves.Eye/Face: Chemical safety goggles. | The risk of splashes and aerosol generation during dissolution is significant. |
| Dilutions & Aliquoting | Certified Chemical Fume Hood or Class II Type B Biosafety Cabinet | Gloves: 2 pairs, chemotherapy-rated nitrile gloves.Gown: Disposable, low-permeability gown.Eye/Face: Chemical safety goggles. | While the concentration is lower, the cytotoxic hazard remains. Adherence to protocol prevents contamination. |
| In-Vitro Applications | Class II Biosafety Cabinet (A2 or B2) | Gloves: 2 pairs, sterile chemotherapy-rated nitrile gloves.Gown: Disposable, low-permeability gown. | Protects both the user from the compound and the cell culture from contamination. |
| Animal Handling (Post-Dosing) | Ventilated Cage Changing Station | Gloves: 2 pairs, chemotherapy-rated nitrile gloves.Gown: Disposable, low-permeability gown.Eye/Face: Safety glasses with side shields. | Animal waste can contain the active compound or its metabolites for up to 7 days.[1][11] Cages should be clearly labeled.[11] |
| Waste Disposal | N/A | PPE worn during the final step of the procedure. | All contaminated materials must be disposed of as cytotoxic waste.[10][12] |
Procedural Guidance & Workflows
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting PPE based on the physical form of the compound and the procedure.
Protocol: Weighing the Solid Compound
-
Preparation: Designate a specific area within a certified chemical fume hood for weighing. Cover the work surface with a disposable, plastic-backed absorbent pad.[13]
-
PPE Donning: Before entering the designated area, don the required PPE as specified in the matrix: respirator, inner gloves, gown, outer gloves (over cuffs), and face shield with goggles.
-
Weighing: Use a dedicated set of utensils. Weigh the compound directly into a sealable container to minimize transfer steps.
-
Post-Weighing: Tightly seal the container. Carefully wipe the exterior of the container, the balance, and any utensils with a disposable wipe moistened with 70% ethanol.
-
Cleanup: Dispose of the absorbent pad and wipes into a designated cytotoxic waste container.[14]
-
PPE Doffing: Remove PPE in the reverse order of donning, taking care not to touch the exterior of contaminated items. The outer gloves are removed first, followed by the gown and face shield. Remove the respirator and inner gloves last, outside the immediate containment area. Wash hands thoroughly with soap and water.[15]
Protocol: Decontamination and Spill Management
Routine Decontamination: All surfaces and equipment must be decontaminated after use. This is a two-step process:
-
Inactivation/Removal: Wipe the surface with a decontaminating agent. Since no single agent is proven to inactivate all cytotoxic drugs, the physical removal of the residue is the primary goal.[10][16]
-
Cleaning: Follow with a wipe-down using a standard laboratory detergent and then 70% alcohol.
Spill Management: Immediate and correct response to a spill is critical to prevent exposure.[9]
-
Isolate the Area: Alert others and restrict access to the spill area. Post a warning sign.[10]
-
Don PPE: Use a dedicated cytotoxic spill kit which must contain, at a minimum: two pairs of chemotherapy-rated gloves, a disposable gown, shoe covers, safety goggles, and a respirator.[10]
-
Contain the Spill: For liquids, cover with absorbent pads from the spill kit. For solids, carefully cover with dampened absorbent pads to avoid making the powder airborne.
-
Clean the Spill: Working from the outside in, carefully collect all contaminated materials using a scoop or forceps from the kit. Place everything into the provided cytotoxic waste bag.
-
Decontaminate: Clean the spill area three times using a decontaminating agent followed by a standard detergent.[17]
-
Dispose: Seal the cytotoxic waste bag and place it in the designated cytotoxic waste container.
-
Report: Document the spill and response according to your institution's safety policy.
Disposal Plan
All items that have come into contact with 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel are considered cytotoxic waste and must be disposed of according to strict protocols.
-
Segregation: Cytotoxic waste must be segregated at the point of generation from all other waste streams.[14]
-
Containers: Use designated, puncture-resistant containers that are clearly labeled with the cytotoxic/cytostatic waste symbol. These containers are typically color-coded purple in the UK and other regions.[14]
-
Sharps: All needles, syringes, and other sharps must be placed in a cytotoxic sharps container.[12] Do not recap needles.[11]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled cytotoxic liquid waste container. Do not pour cytotoxic waste down the drain.
-
Solid Waste: Gloves, gowns, absorbent pads, and other contaminated labware must be placed in a lined cytotoxic waste bin.[10] Bins should not be filled beyond 75% capacity to prevent spills.[10]
-
Collection: Follow your institution's and local regulations for the collection and final disposal of hazardous chemical waste, which typically involves high-temperature incineration by a licensed contractor.[14]
References
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children NHS Foundation Trust. [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. American Journal of Hospital Pharmacy. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
SOP for use of cytotoxic agents in Research. University of Louisville. [Link]
-
PACLITAXEL (Anzatax) Product Information. Pfizer. [Link]
-
Paclitaxel Accord. NPS MedicineWise. [Link]
-
Standard Operating Procedure for Paclitaxel (Taxol) in Animals. The Hebrew University of Jerusalem. [Link]
-
Subacute toxicity and toxicokinetics study of DHP107, an oral paclitaxel formulation with once-weekly dosing in mice. Regulatory Toxicology and Pharmacology. [Link]
-
Paclitaxel 6 mg/ml concentrate for solution for infusion - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc). [Link]
-
Hazardous Drugs. Oregon Occupational Safety and Health (OSHA). [Link]
-
Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. ResearchGate. [Link]
-
Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Safe Handling of Hazardous Drugs. BC Cancer. [Link]
-
Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice. [Link]
-
NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Canterbury District Health Board. [Link]
-
Antineoplastic Agents - Occupational Hazards in Hospitals. Centers for Disease Control and Prevention (CDC). [Link]
-
Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. [Link]
-
What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle UK. [Link]
-
tert-Butyldiphenylsilyl. Wikipedia. [Link]
-
TBDMS Ethers. Organic Chemistry Portal. [Link]
-
Clinical toxicities encountered with paclitaxel (TAXOL®). Seminars in Oncology. [Link]
-
SAFETY DATA SHEET O-(tert-Butyldimethylsilyl)hydroxylamine. Thermo Fisher Scientific. [Link]
-
Taxane Toxicity. StatPearls. [Link]
-
SAFETY DATA SHEET N,O-Bis(tert-butyldimethylsilyl)acetamide. Angene Chemical. [Link]
-
Clinical toxicities encountered with paclitaxel (Taxol). Seminars in Oncology. [Link]
-
Systemic toxicity induced by paclitaxel in vivo is associated with the solvent cremophor EL through oxidative stress-driven mechanisms. Food and Chemical Toxicology. [Link]
Sources
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. pharmtech.com [pharmtech.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 11. unthealth.edu [unthealth.edu]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 15. nps.org.au [nps.org.au]
- 16. gerpac.eu [gerpac.eu]
- 17. safety.m.tau.ac.il [safety.m.tau.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
